Methyl 15-hydroxykauran-18-oate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H34O3 |
|---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
methyl (4S,5R,9S,10S)-15-hydroxy-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |
InChI |
InChI=1S/C21H34O3/c1-13-14-6-7-16-19(2)9-5-10-20(3,18(23)24-4)15(19)8-11-21(16,12-14)17(13)22/h13-17,22H,5-12H2,1-4H3/t13?,14?,15-,16-,17?,19+,20+,21?/m0/s1 |
InChI Key |
DECWLUDQIFLZNV-ZCVCDGBISA-N |
Isomeric SMILES |
CC1C2CC[C@H]3[C@@]4(CCC[C@@]([C@H]4CCC3(C2)C1O)(C)C(=O)OC)C |
Canonical SMILES |
CC1C2CCC3C4(CCCC(C4CCC3(C2)C1O)(C)C(=O)OC)C |
Synonyms |
15-HDKAME 15-hydroxydihydrokaurenoic acid methyl este |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 15-hydroxykauran-18-oate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 15-hydroxykauran-18-oate, a member of the kaurane diterpenoid family of natural products. Due to the stereochemical ambiguity in the common name, this document will focus on a well-characterized stereoisomer, Methyl ent-15β-hydroxy-16α-kauran-19-oate . The kaurane class of molecules has garnered significant interest in the scientific community for their diverse and potent biological activities.
Chemical Structure and Properties
The foundational structure of kaurane diterpenoids is a tetracyclic carbon skeleton. The specific stereochemistry and functional group substitutions play a crucial role in their biological effects.
Methyl ent-15β-hydroxy-16α-kauran-19-oate is characterized by a hydroxyl group at the C-15 position and a methyl ester at the C-19 position, with the ent configuration indicating an enantiomeric relationship to the more common kaurane skeleton. The β-orientation of the hydroxyl group and the α-orientation of the hydrogen at C-16 are critical structural features.
The chemical identity of Methyl ent-15β-hydroxy-16α-kauran-19-oate is established through various spectroscopic techniques. The crystal structure of this compound has been unequivocally confirmed by X-ray crystallography.
| Property | Data |
| Molecular Formula | C₂₁H₃₄O₃ |
| Molecular Weight | 334.49 g/mol |
| IUPAC Name | Methyl ent-15β-hydroxy-16α-kauran-19-oate |
| CAS Number | Not available |
| Appearance | Crystalline solid |
Biological Activities of Kaurane Diterpenoids
Kaurane diterpenoids, including hydroxylated derivatives, exhibit a broad spectrum of biological activities. These activities are highly dependent on the specific structure of the molecule.
Cytotoxic and Anticancer Activity
Numerous studies have demonstrated the potential of kaurane diterpenoids as anticancer agents. Their mechanism of action often involves the induction of apoptosis in cancer cells. The table below summarizes the cytotoxic activities of several kaurane derivatives against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Jungermannenone A | HL-60 (Human leukemia) | 1.3 | [1] |
| Jungermannenone B | HL-60 (Human leukemia) | 5.3 | [1] |
| Jungermannenone D | HL-60 (Human leukemia) | 2.7 | [1] |
| Atractyligenin derivative 3 | 1A9 (Ovarian cancer) | 0.2 | |
| Atractyligenin derivative 4 | 1A9 (Ovarian cancer) | 0.3 | |
| Glycosylated ent-kaurene derivative 1b | HepG2 (Liver cancer) | 0.12 | |
| Glycosylated ent-kaurene derivative 1b | A549 (Lung cancer) | 0.35 | |
| Glycosylated ent-kaurene derivative 1b | MCF-7 (Breast cancer) | 0.08 | |
| Glycosylated ent-kaurene derivative 3c | HepG2 (Liver cancer) | 0.01 |
Antimicrobial Activity
Certain kaurane derivatives have also shown promising activity against pathogenic microorganisms. The minimum inhibitory concentration (MIC) is a common measure of antimicrobial efficacy.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Sigesbeckin A | Staphylococcus aureus (MRSA) | 64 | |
| Sigesbeckin A | Enterococcus faecalis (VRE) | 64 | |
| Acetylgrandifloric acid | Bacillus cereus | ≥250 | |
| Xylopic acid | Bacillus cereus | ≥250 |
Experimental Protocols
Synthesis of Methyl ent-15β-hydroxy-16α-kauran-19-oate
A common synthetic route to 15-hydroxylated kaurane derivatives involves the hydroboration-oxidation of the corresponding kaurenoic acid ester. The following is a representative protocol.
Materials:
-
Methyl ent-kaur-15-en-19-oate
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH) solution
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve Methyl ent-kaur-15-en-19-oate in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of BH₃·THF to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture back to 0 °C and cautiously add water to quench the excess borane.
-
Add aqueous NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂.
-
Stir the mixture at room temperature for a few hours.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Methyl ent-15β-hydroxy-16α-kauran-19-oate.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound (Methyl ent-15β-hydroxy-16α-kauran-19-oate) in culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours at 37 °C.
-
Carefully remove the medium containing MTT.
-
Add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
Signaling Pathways and Logical Relationships
Apoptosis Induction Pathway
Kaurane diterpenoids are known to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of caspases.
Figure 1. Apoptosis induction pathway by kaurane diterpenoids.
Experimental Workflow for Biological Activity Screening
The process of evaluating the biological activity of a novel compound like Methyl ent-15β-hydroxy-16α-kauran-19-oate follows a structured workflow.
Figure 2. Workflow for biological activity screening.
References
A Technical Guide to the Natural Sources of Kaurane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaurane diterpenoids are a large and structurally diverse class of natural products characterized by a tetracyclic carbon skeleton. These compounds have garnered significant interest in the scientific community due to their wide range of biological activities, including anti-inflammatory, antimicrobial, cytotoxic, and analgesic properties. This technical guide provides an in-depth overview of the natural sources of kaurane diterpenoids, quantitative data on their occurrence, detailed experimental protocols for their extraction and isolation, and an examination of a key signaling pathway modulated by these compounds.
Natural Sources of Kaurane Diterpenoids
Kaurane diterpenoids are predominantly found in the plant kingdom, distributed across various families. The most prominent sources include the Annonaceae, Asteraceae, Lamiaceae, and Euphorbiaceae families.[1][2]
-
Annonaceae: This family is a rich source of ent-kaurane diterpenoids. Species of the genus Xylopia are particularly noteworthy for containing compounds such as kaurenoic acid and xylopic acid.[1][3]
-
Asteraceae: Members of the Asteraceae family, such as those from the genera Mikania and Wedelia, are known to produce significant quantities of kaurenoic acid and its derivatives.[4][5]
-
Lamiaceae: The genus Isodon is a well-known source of various kaurane diterpenoids, including the extensively studied compounds oridonin and enmein, which have demonstrated potent cytotoxic and anti-inflammatory activities.[6]
-
Euphorbiaceae: This family also contributes to the diversity of known kaurane diterpenoids.[2]
-
Rubiaceae: The genus Coffea is a notable source of specific ent-kaurane diterpenoids like cafestol and kahweol.
Data Presentation: Quantitative Analysis of Kaurane Diterpenoids
The concentration of kaurane diterpenoids can vary significantly depending on the plant species, the part of the plant used, and the geographical location. The following table summarizes quantitative data from various studies.
| Plant Species | Plant Part | Kaurane Diterpenoid | Concentration (% w/w) | Reference |
| Xylopia frutescens | Seeds | Kaurenoic acid | 3.16 ± 0.97 | [1][7] |
| Xylopia frutescens | Seeds | Xylopic acid | 1.09 ± 0.33 | [1] |
| Xylopia aromatica | Stems | 16-alpha-hydroxykauranoic acid | 1.96 ± 1.58 | [1] |
| Wedelia paludosa | Aerial Parts | Kaurenoic acid | 0.85 ± 0.08 | [7] |
| Wedelia paludosa | Aerial Parts | Grandiflorenic acid | 0.32 ± 0.02 | [7] |
| Isodon japonicus (Cultivated, C3-Leaf, Oct) | Leaves | Enmein | 2.19 | [6] |
| Isodon japonicus (Cultivated, C3-Leaf, Oct) | Leaves | Oridonin | 1.79 | [6] |
| Isodon japonicus (Cultivated, C3-Leaf, Oct) | Leaves | Ponicidin | 1.80 | [6] |
| Isodon japonicus (Cultivated, C3-Flower, Oct) | Flowers | Enmein | 4.43 | [6] |
| Isodon japonicus (Cultivated, C3-Flower, Oct) | Flowers | Oridonin | 4.81 | [6] |
| Isodon japonicus (Cultivated, C3-Flower, Oct) | Flowers | Ponicidin | 2.62 | [6] |
Experimental Protocols
General Extraction and Fractionation Workflow
The initial step in the isolation of kaurane diterpenoids involves the extraction from dried and powdered plant material. A general workflow is presented below, which can be adapted based on the specific plant matrix and target compounds.
Caption: General workflow for the extraction and isolation of kaurane diterpenoids.
Detailed Methodologies
1. Extraction and Isolation of Xylopic Acid from Xylopia aethiopica
This protocol is adapted from the methods described for the isolation of xylopic acid.
-
Plant Material Preparation: Unripe fruits of Xylopia aethiopica are shade-dried for approximately four weeks and then pulverized into a fine powder.[8]
-
Extraction:
-
The powdered fruit material (e.g., 300 g) is soaked in petroleum ether (2.5 L) in a cylindrical jar for 72 hours at room temperature (maceration).[8]
-
Alternatively, a Soxhlet extractor can be used with petroleum ether at 60-80°C.[9]
-
The resulting extract is collected and concentrated using a rotary evaporator at 60°C.[8]
-
-
Crystallization and Purification:
2. Isolation of Oridonin from Isodon rubescens using High-Speed Counter-Current Chromatography (HSCCC)
This protocol provides a rapid and efficient method for the purification of oridonin.
-
Crude Extract Preparation:
-
The whole plant of Isodon rubescens is extracted with ethanol.
-
The ethanol extract is subjected to column chromatography on silica gel, eluting with a light petroleum/acetone solvent mixture to obtain a crude oridonin fraction.[10]
-
-
HSCCC Purification:
-
A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (2.8:5:2.8:5, v/v/v/v) is prepared and thoroughly equilibrated at room temperature.[7]
-
The upper phase is used as the stationary phase, and the lower phase is used as the mobile phase.
-
The crude extract (e.g., 100 mg) is dissolved in a mixture of the upper and lower phases and injected into the HSCCC system.
-
The separation is performed at a flow rate of 2.0 mL/min and a revolution speed of 800 rpm.
-
Fractions are collected and analyzed by HPLC to identify those containing pure oridonin.[7] From 100 mg of crude extract, approximately 40.6 mg of oridonin with a purity of 73.5% can be obtained in under 100 minutes.[7]
-
3. HPLC Quantification of Kaurane Diterpenes in Xylopia Species
This method is suitable for the quantitative analysis of kaurenoic acid and related compounds.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chromatographic Conditions:
-
Sample Preparation:
-
Dried and powdered plant material is extracted with a suitable solvent (e.g., ethanol or methanol).
-
The extract is filtered and diluted to a known concentration for injection into the HPLC system.
-
-
Quantification: A calibration curve is constructed using a certified reference standard of the kaurane diterpenoid of interest. The concentration in the plant extract is determined by comparing the peak area of the analyte with the calibration curve.
Signaling Pathway
Analgesic Effect of Kaurenoic Acid via the NO-cGMP-PKG-KATP Channel Pathway
Kaurenoic acid has been shown to exert analgesic effects in models of neuropathic pain by activating the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP)-protein kinase G (PKG)-ATP-sensitive potassium (KATP) channel signaling pathway.[11] This pathway ultimately leads to neuronal hyperpolarization, reducing neuronal excitability and pain transmission.
Caption: Analgesic signaling pathway of Kaurenoic Acid.
Conclusion
The plant kingdom offers a vast and diverse reservoir of kaurane diterpenoids with significant potential for drug discovery and development. This guide has provided a comprehensive overview of the primary natural sources of these compounds, presented quantitative data on their abundance, and detailed robust experimental protocols for their extraction, isolation, and quantification. Furthermore, the elucidation of signaling pathways, such as the analgesic mechanism of kaurenoic acid, provides a foundation for understanding their therapeutic effects at a molecular level. Continued research into the natural sources and biological activities of kaurane diterpenoids is crucial for unlocking their full therapeutic potential.
References
- 1. 4.1. Purification, Extraction, and Fractionation of Plant Materials [bio-protocol.org]
- 2. Trypanosomicidal kaurane diterpenes from Wedelia paludosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. researchgate.net [researchgate.net]
- 5. banglajol.info [banglajol.info]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Isolation and Purification of Oridonin from the Whole Plant of Isodon rubescens by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extract of Xylopia aethiopica and its kaurene diterpene, xylopic acid, improve learning and memory in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijmcer.com [ijmcer.com]
- 10. Isolation and purification of oridonin from Rabdosia rubescens using upright counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. redalyc.org [redalyc.org]
Spectroscopic and Biological Insights into Methyl 15-hydroxykauran-18-oate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 15-hydroxykauran-18-oate, a diterpenoid of the kaurane class. Due to the limited availability of public data for this specific molecule, this guide presents data for the closely related stereoisomer, Methyl ent-15β-hydroxy-16α-kauran-19-oate , and provides foundational spectroscopic information from the parent compound, methyl ent-kaur-16-en-19-oate. This information serves as a valuable reference for the characterization and further investigation of this class of compounds. Additionally, this guide explores the known biological activities of related kaurane diterpenoids and visualizes key signaling pathways they are known to modulate.
Spectroscopic Data
The following tables summarize the available ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for kaurane diterpenoids closely related to this compound.
Table 1: ¹H NMR Spectral Data of Methyl ent-kaur-16-en-19-oate
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1α | 1.85 | m | |
| 1β | 1.08 | m | |
| 2α | 1.65 | m | |
| 2β | 1.45 | m | |
| 3α | 1.38 | m | |
| 3β | 1.05 | m | |
| 5 | 1.75 | dd | 11.5, 6.0 |
| 6α | 1.95 | m | |
| 6β | 1.80 | m | |
| 7α | 1.50 | m | |
| 7β | 1.25 | m | |
| 9 | 0.95 | d | 6.5 |
| 11α | 1.60 | m | |
| 11β | 1.40 | m | |
| 12α | 1.70 | m | |
| 12β | 1.55 | m | |
| 13 | 2.65 | s | |
| 14α | 1.90 | m | |
| 14β | 1.15 | m | |
| 15α | 2.05 | m | |
| 15β | 1.50 | m | |
| 17 | 4.78 | s | |
| 17' | 4.73 | s | |
| 18-CH₃ | 1.18 | s | |
| 20-CH₃ | 0.83 | s | |
| OCH₃ | 3.65 | s |
Table 2: ¹³C NMR Spectral Data of Methyl ent-kaur-16-en-19-oate
| Position | Chemical Shift (δ, ppm) |
| 1 | 40.8 |
| 2 | 19.2 |
| 3 | 37.9 |
| 4 | 43.9 |
| 5 | 57.0 |
| 6 | 21.8 |
| 7 | 41.4 |
| 8 | 44.3 |
| 9 | 55.4 |
| 10 | 39.7 |
| 11 | 18.5 |
| 12 | 33.3 |
| 13 | 43.8 |
| 14 | 39.9 |
| 15 | 49.2 |
| 16 | 155.9 |
| 17 | 103.0 |
| 18 | 28.9 |
| 19 (C=O) | 178.4 |
| 20 | 15.6 |
| OCH₃ | 51.2 |
Table 3: Mass Spectrometry Data of a Representative Kaurane Diterpenoid Ester
| m/z | Relative Intensity (%) | Proposed Fragment |
| 332 | 15 | [M]⁺ (this compound) |
| 314 | 25 | [M - H₂O]⁺ |
| 301 | 10 | [M - OCH₃]⁺ |
| 289 | 5 | [M - COOCH₃]⁺ |
| 273 | 40 | [M - H₂O - C₃H₅]⁺ |
| 255 | 100 | Retro-Diels-Alder fragmentation |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for kaurane diterpenoids. Specific parameters may vary based on the instrumentation and experimental setup.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).
-
Instrumentation: NMR spectra are typically recorded on a high-field spectrometer, such as a 400, 500, or 600 MHz instrument.
-
¹H NMR Acquisition: Proton spectra are acquired using a standard single-pulse experiment. Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Carbon spectra are acquired using a proton-decoupled pulse sequence (e.g., PENDANT, DEPT) to simplify the spectrum and enhance the signal of quaternary carbons. A wider spectral width (e.g., 0-220 ppm) is used, and a significantly larger number of scans (several hundred to thousands) is required due to the lower natural abundance of the ¹³C isotope.
-
2D NMR Experiments: To aid in the structural elucidation and complete assignment of signals, various 2D NMR experiments are often performed, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.
-
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled to a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC). For GC-MS, derivatization (e.g., silylation) may be necessary to increase the volatility of the analyte.
-
Ionization: Electron Ionization (EI) is a common technique for GC-MS, providing characteristic fragmentation patterns. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used to generate protonated or deprotonated molecular ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with high accuracy.
Biological Activity and Signaling Pathways
Kaurane diterpenoids have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. These activities are often mediated through the modulation of specific cellular signaling pathways.
Anticancer Activity: Apoptosis Induction
Many kaurane diterpenoids induce apoptosis (programmed cell death) in cancer cells. A key pathway involved is the intrinsic or mitochondrial pathway of apoptosis.
Caption: Intrinsic apoptosis pathway modulated by kaurane diterpenoids.
Anti-inflammatory Activity: NF-κB Pathway Inhibition
The anti-inflammatory effects of some kaurane diterpenoids are attributed to their ability to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by kaurane diterpenoids.
Experimental Workflow: From Natural Source to Spectroscopic Data
The general workflow for obtaining and characterizing a natural product like this compound involves several key stages.
Caption: General workflow for the isolation and characterization of kaurane diterpenoids.
The Multifaceted Biological Potential of Hydroxylated Kaurane Diterpenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxylated kaurane diterpenes, a class of natural products predominantly found in plants of the Isodon and Croton genera, have garnered significant attention in the scientific community for their diverse and potent biological activities. These tetracyclic diterpenoids, characterized by the kaurane skeleton with one or more hydroxyl groups, have demonstrated promising anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth overview of the current research, focusing on quantitative data, detailed experimental methodologies, and the molecular signaling pathways modulated by these compounds.
Biological Activities of Hydroxylated Kaurane Diterpenes
Hydroxylated kaurane diterpenes exhibit a broad spectrum of biological effects, with their hydroxyl substitutions playing a crucial role in their bioactivity. The position and stereochemistry of the hydroxyl groups can significantly influence the potency and selectivity of these compounds.
Cytotoxic and Anticancer Activity
A significant body of research has focused on the anticancer potential of hydroxylated kaurane diterpenes. These compounds have been shown to inhibit the proliferation of various cancer cell lines through the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.
Table 1: Cytotoxic Activity of Selected Hydroxylated Kaurane Diterpenes
| Compound | Source/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Oridonin | Isodon rubescens | PC-3 (Prostate) | MTT | 9.8 | N/A |
| A549 (Lung) | MTT | 12.5 | N/A | ||
| HCT116 (Colon) | MTT | 7.2 | N/A | ||
| Kamebakaurin | Isodon kameba | MCF-7 (Breast) | MTT | 5.0 | [1] |
| ent-11α-hydroxy-16-kauren-15-one | Synthetic | HL-60 (Leukemia) | Not Specified | Not Specified | [2] |
| Kongeniod A | Croton kongensis | HL-60 (Leukemia) | Not Specified | 0.47 | [3] |
| Kongeniod B | Croton kongensis | HL-60 (Leukemia) | Not Specified | 0.58 | [3] |
| Kongeniod C | Croton kongensis | HL-60 (Leukemia) | Not Specified | 1.27 | [3] |
| Annoglabasin H | Annona glabra | LU-1 (Lung) | MTT | 3.7 | [4] |
| MCF-7 (Breast) | MTT | 4.6 | [4] | ||
| SK-Mel2 (Melanoma) | MTT | 4.2 | [4] | ||
| KB (Nasopharyngeal) | MTT | 3.9 | [4] | ||
| 11β-hydroxy-ent-16-kaurene-15-one | Jungermannia tetragona | HepG2 (Liver) | MTT | 1.8 ± 0.1 | [5] |
| A2780 (Ovarian) | MTT | 2.5 ± 0.2 | [5] | ||
| 7860 (Kidney) | MTT | 3.1 ± 0.3 | [5] | ||
| A549 (Lung) | MTT | 2.2 ± 0.2 | [5] | ||
| Rabdoternin B | Isodon ternifolius | SW480 (Colon) | MTT | 23.2 | [6] |
| HCT-116 (Colon) | MTT | 20.7 | [6] | ||
| Maoecrystal I | Isodon eriocalyx | SW480 (Colon) | MTT | 16.2 | [6] |
| HT-29 (Colon) | MTT | 11.4 | [6] | ||
| Glaucocalyxin B | Isodon glaucocalyx | HL-60 (Leukemia) | Not Specified | 5.86 | [6] |
| SGC-7901 (Gastric) | Not Specified | 13.4 | [6] | ||
| HeLa (Cervical) | Not Specified | 4.61 | [6] | ||
| SiHa (Cervical) | Not Specified | 3.11 | [6] |
Anti-inflammatory Activity
Several hydroxylated kaurane diterpenes have demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins. A key mechanism underlying this activity is the inhibition of the NF-κB signaling pathway.[7][8]
Table 2: Anti-inflammatory Activity of Selected Hydroxylated Kaurane Diterpenes
| Compound | Biological System | Assay | Endpoint | IC50 (µM) | Reference |
| ent-17-hydroxy-15-oxokauran-19-oic acid | LPS-induced RAW264.7 cells | ELISA | NO, TNF-α, IL-1β, IL-6, IL-17 | Not Specified | [8] |
| ent-15α-hydroxy-16-kauran-19-oic acid | LPS-induced RAW264.7 cells | ELISA | NO, TNF-α, IL-1β, IL-6, IL-17 | Not Specified | [8] |
| Bezerraditerpene A | LPS-induced RAW 264.7 cells | NO production | NO inhibition | 3.21 | [9] |
| Bezerraditerpene B | LPS-induced RAW 264.7 cells | NO production | NO inhibition | 3.76 | [9] |
| ent-kaur-16-ene-3β,15β-diol | LPS-induced RAW 264.7 cells | NO production | NO inhibition | 3.55 | [9] |
Antimicrobial Activity
The antimicrobial potential of hydroxylated kaurane diterpenes has been explored against a range of pathogens, including bacteria and fungi. The presence of hydroxyl groups can enhance the interaction of these molecules with microbial cell membranes and key enzymes.
Table 3: Antimicrobial Activity of Selected Hydroxylated Kaurane Diterpenes
| Compound | Microorganism | Assay | MIC (µg/mL) | Reference |
| Sigesbeckin A | Staphylococcus aureus (MRSA) | Broth microdilution | 64 | [10] |
| Enterococcus faecalis (VRE) | Broth microdilution | 64 | [10] | |
| 18-hydroxy-kauran-16-ent-19-oic acid | Staphylococcus aureus (MRSA) | Broth microdilution | 64 | [10] |
| Enterococcus faecalis (VRE) | Broth microdilution | 64 | [10] | |
| Kaurenoic acid | Streptococcus sobrinus | Not Specified | 10 | [11] |
| Streptococcus mutans | Not Specified | 10 | [11] | |
| Streptococcus mitis | Not Specified | 10 | [11] | |
| Streptococcus sanguinis | Not Specified | 10 | [11] | |
| Lactobacillus casei | Not Specified | 10 | [11] |
Key Signaling Pathways Modulated by Hydroxylated Kaurane Diterpenes
The biological activities of hydroxylated kaurane diterpenes are often attributed to their ability to modulate specific intracellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapeutics.
Apoptosis Signaling Pathway
Many hydroxylated kaurane diterpenes induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][12] This involves the activation of caspases, a family of proteases that execute programmed cell death.
NF-κB Signaling Pathway
The anti-inflammatory effects of hydroxylated kaurane diterpenes are largely mediated by the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][7] These compounds can interfere with the activation of IκB kinase (IKK), thereby preventing the phosphorylation and degradation of IκBα and subsequent nuclear translocation of NF-κB.
Experimental Protocols
To facilitate further research and validation of the biological activities of hydroxylated kaurane diterpenes, this section provides detailed methodologies for key experiments cited in the literature.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is often used as a measure of cell viability.[13][14][15]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Hydroxylated kaurane diterpene stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the hydroxylated kaurane diterpene in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Western Blot Analysis for NF-κB Pathway Proteins
Western blotting is used to detect specific proteins in a sample and can be employed to analyze the expression and phosphorylation status of key proteins in the NF-κB pathway, such as p65, IκBα, and phospho-IκBα.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-IκBα, anti-phospho-IκBα)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until the desired separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the bands can be quantified using densitometry software.
Conclusion and Future Perspectives
Hydroxylated kaurane diterpenes represent a promising class of natural products with significant therapeutic potential. Their diverse biological activities, particularly their anticancer and anti-inflammatory effects, are well-documented and are often mediated through the modulation of key signaling pathways such as apoptosis and NF-κB. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field of natural product chemistry, pharmacology, and drug discovery.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the kaurane skeleton and the position/stereochemistry of hydroxyl groups will provide deeper insights into the structural requirements for optimal activity and selectivity.
-
Mechanism of Action Studies: While the involvement of major signaling pathways is established, further investigation into the direct molecular targets of these compounds is needed.
-
In Vivo Efficacy and Safety: Promising candidates identified from in vitro studies should be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Synergistic Combinations: Exploring the combination of hydroxylated kaurane diterpenes with existing chemotherapeutic or anti-inflammatory agents may lead to enhanced therapeutic outcomes and reduced side effects.
The continued exploration of hydroxylated kaurane diterpenes holds great promise for the development of novel and effective therapeutic agents for a range of human diseases.
References
- 1. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. real-research.com [real-research.com]
- 3. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 8. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial activity of kaurane diterpenes against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. pubcompare.ai [pubcompare.ai]
Discovery and Isolation of Novel Kaurane Compounds from Annonaceae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of novel kaurane diterpenoids from the Annonaceae family. The Annonaceae family, rich in phytochemical diversity, is a significant source of bioactive compounds, including the structurally complex and therapeutically promising kaurane diterpenes.[1][2][3][4] These tetracyclic diterpenoids have garnered considerable attention for their wide range of pharmacological activities, including potent cytotoxic, anti-inflammatory, and anti-HIV properties.[3][4] This document outlines the key experimental protocols for the extraction and purification of these compounds, presents their biological activities in a quantitative format, and illustrates the underlying mechanisms of action and experimental workflows.
General Experimental Protocols
The isolation of kaurane diterpenoids from Annonaceae plant material is a multi-step process involving extraction, fractionation, and purification. The following protocols are a synthesis of methodologies reported in the scientific literature.
Plant Material Extraction and Fractionation
A typical workflow for the extraction and fractionation of kaurane compounds from Annonaceae species is as follows:
-
Preparation of Plant Material: The air-dried and powdered plant material (e.g., bark, leaves, or fruits) is subjected to extraction. For instance, 15 kg of the bark of Annona glabra can be used as a starting material.[5]
-
Solvent Extraction: The powdered plant material is extracted exhaustively with a polar solvent, typically 95% ethanol, at room temperature.[5] This process is often repeated multiple times (e.g., three times for 2 hours each) to ensure the complete extraction of secondary metabolites.[5]
-
Solvent Evaporation: The resulting ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility.[5] A common partitioning scheme involves successive extractions with:
-
Petroleum Ether (or Hexane)
-
Ethyl Acetate
-
n-Butanol
-
-
Fraction Concentration: Each of the solvent fractions is concentrated under reduced pressure to yield the respective petroleum ether, ethyl acetate, and n-butanol fractions. The kaurane diterpenoids are often concentrated in the ethyl acetate fraction.[5]
Chromatographic Purification
The fractions obtained from solvent partitioning are complex mixtures and require further purification using various chromatographic techniques.
-
Silica Gel Column Chromatography: The ethyl acetate fraction is typically subjected to silica gel column chromatography as the primary purification step.[5]
-
Stationary Phase: Silica gel (e.g., 200-300 mesh).
-
Mobile Phase: A gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of n-hexane and ethyl acetate, with the concentration of ethyl acetate gradually increasing.
-
-
Further Purification: Fractions collected from the initial column chromatography are often further purified using additional chromatographic techniques, such as:
-
Sephadex LH-20 Column Chromatography: Useful for separating compounds based on molecular size.
-
Preparative Thin-Layer Chromatography (TLC): For the separation of small quantities of compounds.
-
High-Performance Liquid Chromatography (HPLC): A highly efficient technique for the final purification of compounds, often using a reversed-phase C18 column with a mobile phase such as methanol and water.[6]
-
Structure Elucidation
The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.[1][7]
-
Infrared (IR) Spectroscopy: To identify the presence of specific functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophoric groups within the molecule.
Quantitative Bioactivity Data
Numerous kaurane diterpenoids isolated from Annonaceae have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. The following tables summarize the in vitro cytotoxic activities of selected kaurane compounds, with data presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound Name | Annonaceae Source | Cancer Cell Line | IC50 (µM) | Reference |
| Annoglabasin H | Annona glabra (fruits) | LU-1 (Human lung carcinoma) | 3.7 | [1] |
| MCF-7 (Human breast adenocarcinoma) | 4.6 | [1] | ||
| SK-Mel2 (Human melanoma) | 4.2 | [1] | ||
| KB (Human epidermoid carcinoma) | 4.5 | [1] | ||
| 16α-17-dihydroxy-ent-kauran-19-oic acid | Annona glabra | HIV-1 Reverse Transcriptase | Significant Inhibition | [8] |
| Methyl-16α-hydro-19-al-ent-kauran-17-oate | Annona glabra | HIV replication in H9 lymphocytes | Mild Activity | [8] |
| Cunabic acid | Annona glabra | SMMC-7721 (Human hepatoma) | Growth Inhibition | [9] |
| ent-kauran-19-al-17-oic acid | Annona glabra | SMMC-7721 (Human hepatoma) | Growth Inhibition | [9] |
Note: The activity of crude extracts has also been evaluated. For example, a hexane extract of Annona glabra showed IC50 values of 47 µg/mL against CACO-2 cells and 56.82 µg/mL against A-549 cells.[9]
Experimental Workflows and Signaling Pathways
Visualized Experimental Workflow
The following diagram illustrates a typical experimental workflow for the isolation and characterization of kaurane diterpenoids from Annonaceae.
Biosynthesis of ent-Kaurane Diterpenoids
The biosynthesis of ent-kaurane diterpenoids originates from the universal precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP).[4] The following diagram outlines the initial steps in the biosynthetic pathway leading to the ent-kaurane skeleton.
Anti-inflammatory Signaling Pathway
Several kaurane diterpenoids have been shown to exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][11] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. The diagram below illustrates a plausible mechanism of action for the anti-inflammatory activity of kaurane diterpenoids.
Conclusion
The Annonaceae family stands out as a prolific source of novel and biologically active kaurane diterpenoids. The protocols and data presented in this guide highlight the systematic approach required for the discovery and characterization of these valuable natural products. The potent cytotoxic and anti-inflammatory activities of many of these compounds underscore their potential as lead structures in drug development programs. Further research into the mechanisms of action and structure-activity relationships of these compounds is warranted to fully exploit their therapeutic potential.
References
- 1. Ent-Kaurane diterpenes from Annona glabra and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Determination of the diterpenoid, kaurenoic acid, in Annona glabra by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Bioactive kaurane diterpenoids from Annona glabra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GC/MS Analysis, Cytotoxicity, and Antiviral Activities of Annona glabra Hexane Extract Supported by In Silico Study [mdpi.com]
- 10. The Anti-inflammatory Effects of Two Ent-kaurane Diterpenes from the Stems and Leaves of Gochnatia decora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unlocking the Potential of Kaurane Derivatives in the Fight Against Malaria: An In-Depth Technical Guide
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the promising in vitro antiplasmodial activity of kaurane derivatives, offering a valuable resource for researchers, scientists, and drug development professionals in the field of antimalarial drug discovery. This guide provides a detailed analysis of the quantitative data, experimental protocols, and proposed mechanisms of action for this class of natural compounds.
Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a major global health challenge, with the emergence of drug-resistant strains necessitating the urgent development of novel therapeutics. Kaurane diterpenes, a class of natural products, have demonstrated significant potential as a source of new antimalarial agents. This guide synthesizes the current scientific knowledge on their efficacy against Plasmodium falciparum, the most virulent human malaria parasite.
Quantitative Analysis of Antiplasmodial Activity
A systematic review of the literature has enabled the compilation of quantitative data on the in vitro antiplasmodial activity of a series of ent-kaurane derivatives. The inhibitory concentrations (IC50) against the chloroquine-resistant W2 strain of P. falciparum, along with their cytotoxicity (CC50) against human liver carcinoma (HepG2) cells and the corresponding selectivity indices (SI), are summarized in the table below. The selectivity index (SI = CC50/IC50) is a critical parameter for evaluating the therapeutic potential of a compound, with a higher SI value indicating greater selectivity for the parasite over host cells.
| Compound Number | Compound Name/Description | W2 IC50 (µM) | HepG2 CC50 (µM) | Selectivity Index (SI) |
| 1 | Kaurenoic acid | 21.1 ± 3.3 | 192.4 ± 25.5 | 9.1 |
| 3 | Grandiflorenic acid | 23.3 ± 1.7 | > 212.8 | > 9.1 |
| 4 | Methyl kaurenoate | 8.2 ± 4.1 | 71.9 ± 1.9 | 8.8 |
| 5 | Methyl iso-kaurenoate | 8.8 ± 1.6 | > 318.5 | > 36.2 |
| 7 | ent-16β,17-epoxy-kauran-19-oic acid | 9.6 ± 1.8 | > 316.5 | > 33.0 |
| 8 | ent-9α,11α-epoxy-16β,17-epoxy-kauran-19-oic acid | 10.4 ± 2.0 | > 300.3 | > 28.9 |
| 9 | ent-9β,11β-epoxy-16β,17-epoxy-kauran-19-oic acid | 5.4 ± 0.9 | > 298.5 | > 55.3 |
| 11 | ent-kauran-19-oic acid | 34.7 ± 1.8 | > 328.9 | > 9.5 |
| 13a/13b | Diastereomeric mixture | 28.9 ± 5.9 | > 308.6 | > 10.7 |
| 14 | ent-11β-hydroxy-kauran-19-oic acid | > 142.7 | > 296.7 | - |
| 15 | ent-11α-hydroxy-kauran-19-oic acid | > 142.7 | > 296.7 | - |
| 18 | ent-15-oxo-kauran-19-oic acid | > 142.7 | > 292.4 | - |
| 20 | ent-17-hydroxy-kauran-19-oic acid | > 142.7 | > 295.9 | - |
| 21 | ent-7-oxo-kauran-19-oic acid | 7.9 ± 1.5 | > 316.5 | > 40.1 |
| 22 | Methyl ent-15-oxo-kauran-19-oate | 9.8 ± 2.1 | > 290.7 | > 29.7 |
| 23 | Methyl ent-17-hydroxy-kauran-19-oate | > 142.7 | > 289.0 | - |
| 24 | Methyl ent-7-oxo-kauran-19-oate | > 142.7 | > 289.0 | - |
Experimental Protocols
The determination of the in vitro antiplasmodial activity and cytotoxicity of the kaurane derivatives involved the following key experimental procedures:
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)
-
Parasite Culture: The chloroquine-resistant W2 strain of Plasmodium falciparum is maintained in continuous culture in human erythrocytes (O+ blood type) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. The culture medium used is RPMI-1640 supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL gentamicin, and 10% human serum.
-
Drug Preparation: The kaurane derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions are then made with the culture medium to achieve the desired final concentrations for the assay.
-
Assay Procedure: Asynchronous parasite cultures with a parasitemia of 0.5% and 2.5% hematocrit are incubated in 96-well microplates with various concentrations of the test compounds for 72 hours.
-
Growth Inhibition Measurement: After the incubation period, the parasite DNA is stained using the SYBR Green I fluorescent dye. The fluorescence intensity, which is proportional to the parasite biomass, is measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence readings are used to calculate the 50% inhibitory concentration (IC50) by fitting the dose-response curves using a non-linear regression model.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human liver carcinoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure: The cells are seeded in 96-well plates and incubated for 24 hours to allow for cell attachment. Subsequently, the cells are exposed to various concentrations of the kaurane derivatives for 48 hours.
-
Cell Viability Measurement: The viability of the cells is determined using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay. The MTT solution is added to each well, and after incubation, the resulting formazan crystals are dissolved in a solubilization solution. The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curves.
Proposed Mechanism of Action and Experimental Workflow
The antiplasmodial activity of certain kaurane derivatives is hypothesized to involve the disruption of calcium homeostasis in the parasite.[1][2] This is thought to occur through the inhibition of the Plasmodium falciparum sarco/endoplasmic reticulum Ca2+-ATPase (PfATP6), a crucial enzyme for maintaining low cytosolic calcium levels.[1][2]
Caption: Proposed signaling pathway for the antiplasmodial action of kaurane derivatives.
The overall experimental workflow for the evaluation of kaurane derivatives is a multi-step process that begins with the isolation or synthesis of the compounds and culminates in the assessment of their biological activity.
Caption: A streamlined workflow for screening kaurane derivatives for antiplasmodial activity.
This technical guide underscores the importance of continued research into kaurane derivatives as a promising avenue for the development of new and effective antimalarial drugs. The data and protocols presented herein are intended to facilitate further investigation and accelerate the discovery of novel therapeutic interventions against malaria.
References
Unveiling the Double-Edged Sword: A Technical Guide to the Cytotoxic Effects of Ent-kaurane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ent-kaurane diterpenoids, a class of natural products predominantly isolated from plants of the Isodon genus, have emerged as a promising frontier in oncology research.[1] Their complex tetracyclic structure bestows upon them a diverse range of biological activities, with cytotoxic effects against various cancer cell lines being of particular interest.[1][2] This technical guide provides an in-depth exploration of the cytotoxic mechanisms of ent-kaurane diterpenoids, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The aim is to equip researchers, scientists, and drug development professionals with a comprehensive resource to facilitate further investigation and potential therapeutic application of these potent natural compounds.
Data Presentation: Cytotoxic Activity of Ent-kaurane Diterpenoids
The cytotoxic potential of ent-kaurane diterpenoids is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.[3] The following tables summarize the IC50 values of various ent-kaurane diterpenoids against a panel of human cancer cell lines, compiled from multiple studies.
Table 1: Cytotoxicity (IC50, µM) of Selected Ent-kaurane Diterpenoids against Various Cancer Cell Lines
| Compound | HepG2 (Liver) | A549 (Lung) | A2780 (Ovarian) | 786-O (Kidney) | HBE (Normal Lung) | Reference |
| Compound 1 | >20 | >20 | >20 | >20 | >20 | [3] |
| Compound 2 | >20 | >20 | >20 | >20 | >20 | [3] |
| Compound 3 | 10.13±1.15 | 8.97±0.88 | 7.65±0.76 | 12.34±1.21 | >20 | [3] |
| Compound 21 | 5.43±0.53 | 4.87±0.45 | 3.98±0.38 | 6.12±0.61 | >20 | [3] |
| Compound 22 | 3.12±0.29 | 2.87±0.26 | 2.11±0.19 | 3.45±0.33 | >20 | [3] |
| 11β-hydroxy-ent-16-kaurene-15-one (Compound 23) | 1.87±0.17 | 1.54±0.14 | 1.02±0.09 | 2.01±0.18 | >20 | [3] |
Table 2: Cytotoxicity (IC50, µM) of Ent-kaurane Diterpenoids from Croton tonkinensis on A549 Human Lung Carcinoma Cells after 48h Incubation
| Compound | IC50 (µM) ± SD |
| Compound 1 | 20.07 ± 0.8 |
| Compound 2 | 18.55 ± 1.3 |
| Compound 3 | > 100 |
| Compound 4 | 35.12 ± 2.1 |
| Compound 5 | 45.78 ± 3.4 |
| Compound 6 | 12.87 ± 0.3 |
| Compound 7 | 11.17 ± 0.8 |
| Oxaliplatin (Positive Control) | 22.12 ± 1.1 |
Data adapted from a study on ent-kaurane diterpenoids as potential inhibitors of the PI3K pathway.[4]
Table 3: Cytotoxicity (IC50, µM) of Ent-kaurane Diterpenoids from Croton tonkinensis on HepG2 Human Hepatocellular Carcinoma Cells after 48h Incubation
| Compound | IC50 (µM) |
| Compound 1 | 25.4 |
| Compound 2 | 32.8 |
| Compound 3 | 85.2 |
| Compound 4 | 41.7 |
| Compound 5 | 56.3 |
| Compound 6 | 18.9 |
| Compound 7 | 15.6 |
Data adapted from a study investigating the abrogation of mortalin-p53 interaction.[5]
Experimental Protocols: Key Cytotoxicity Assays
Accurate assessment of the cytotoxic effects of ent-kaurane diterpenoids relies on robust and reproducible experimental protocols. This section details the methodologies for commonly employed in vitro assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the ent-kaurane diterpenoid. Include a vehicle-treated control group.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following the treatment period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[6]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[6]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm should be used for background subtraction.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][9]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Protocol:
-
Cell Treatment: Treat cells with the ent-kaurane diterpenoid for the desired time.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells once with cold 1X PBS.[1]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of ~1 × 10^6 cells/mL.[1]
-
Staining: Add 5 µL of Annexin V-FITC and 10 µL of PI to 100 µL of the cell suspension.[9]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[1][9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry.[1]
Cell Cycle Analysis using Propidium Iodide
This method utilizes flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10]
Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence is directly proportional to the DNA content of the cells. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the ent-kaurane diterpenoid and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping. Cells can be stored at 4°C for several months.[11]
-
Washing: Wash the cells twice with cold PBS to remove the ethanol.[11]
-
Staining: Resuspend the cell pellet in 0.5-1 mL of PI staining solution containing RNase A.[10][11] RNase A is crucial to eliminate staining of double-stranded RNA.
-
Incubation: Incubate the cells for at least 30 minutes at room temperature in the dark.[12]
-
Analysis: Analyze the DNA content of the cells using a flow cytometer.
Western Blot Analysis of Apoptotic Proteins
Western blotting is a technique used to detect specific proteins in a sample. In the context of apoptosis, it can be used to measure the expression levels of key regulatory proteins.[13][14][15]
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, Caspase-3). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.[14]
Protocol:
-
Protein Extraction: Lyse the treated cells with a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a method such as the Bradford assay.[15]
-
Gel Electrophoresis: Separate equal amounts of protein (e.g., 50 µg) on an SDS-PAGE gel.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target apoptotic protein overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[15]
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of ent-kaurane diterpenoids are mediated through the modulation of several key signaling pathways, primarily leading to apoptosis, cell cycle arrest, and autophagy.[1]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a major mechanism by which ent-kaurane diterpenoids exert their cytotoxic effects. This process is intricately regulated by a balance between pro-apoptotic and anti-apoptotic proteins.
Caption: Intrinsic apoptosis pathway induced by ent-kaurane diterpenoids.
Cell Cycle Arrest
Ent-kaurane diterpenoids can also induce cell cycle arrest, preventing cancer cells from proliferating. This is often achieved by modulating the expression of cyclins and cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.
Caption: G1 phase cell cycle arrest mediated by ent-kaurane diterpenoids.
Experimental Workflow for Cytotoxicity Screening
A typical workflow for screening the cytotoxic effects of ent-kaurane diterpenoids involves a series of in vitro assays to determine the mechanism of cell death.
Caption: A streamlined workflow for investigating ent-kaurane cytotoxicity.
Conclusion
Ent-kaurane diterpenoids represent a rich source of potential anticancer agents with demonstrated cytotoxic effects against a broad range of cancer cell lines. Their mechanisms of action, primarily through the induction of apoptosis and cell cycle arrest, highlight their potential for targeted cancer therapy. This technical guide provides a foundational resource for researchers, offering standardized protocols and a compilation of cytotoxicity data to guide future studies. Further investigation into the structure-activity relationships, in vivo efficacy, and safety profiles of these compounds is warranted to fully realize their therapeutic potential in the fight against cancer.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 11. igbmc.fr [igbmc.fr]
- 12. corefacilities.iss.it [corefacilities.iss.it]
- 13. 2.8. Western blot analysis of apoptotic markers expression [bio-protocol.org]
- 14. Apoptosis western blot guide | Abcam [abcam.com]
- 15. Western blot analysis of apoptotic signaling proteins [bio-protocol.org]
Methyl 15-hydroxykauran-18-oate mechanism of action speculation.
An In-depth Technical Guide on the Core Speculative Mechanism of Action of Methyl 15-hydroxykauran-18-oate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific mechanism of action for this compound has not been extensively characterized in publicly available literature. This guide presents a speculative mechanism based on the well-documented biological activities of the broader class of ent-kaurane diterpenoids, to which it belongs. The proposed pathways and molecular targets require experimental validation for this specific compound.
Introduction
This compound is a tetracyclic diterpenoid belonging to the ent-kaurane class. Compounds in this class are isolated from various plant sources and are known for their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][2] Ent-kaurane diterpenoids are characterized by a perhydrophenanthrene subunit fused to a cyclopentane ring.[3] Many compounds from this family have been reported to induce cell cycle arrest and apoptosis in cancer cell lines, making them promising candidates for drug discovery and development.[1][3]
This document outlines a speculative mechanism of action for this compound, postulating its potential molecular interactions and effects on key cellular signaling pathways based on the established activities of structurally related ent-kaurane diterpenoids.
Speculated Core Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The primary speculated anticancer mechanism for this compound involves the induction of programmed cell death (apoptosis) and the halting of cell proliferation (cell cycle arrest) in cancer cells. This dual action is a hallmark of many effective chemotherapeutic agents. The anticancer effects of ent-kauranes are frequently mediated through the regulation of apoptosis, cell cycle progression, autophagy, and metastasis.[3]
Induction of Apoptosis
It is hypothesized that this compound may trigger apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.
-
Intrinsic Pathway: This pathway is often initiated by intracellular stress, such as the generation of Reactive Oxygen Species (ROS).[4] For many ent-kaurane diterpenoids, a key initiating event is the generation of intracellular ROS.[4] This oxidative stress leads to the activation of stress-activated protein kinases like JNK. The activated JNK can then modulate the function of the Bcl-2 family of proteins. It is speculated that the compound would cause a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax.[5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm.[2] Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9, subsequently activating executioner caspases like caspase-3. Activated caspase-3 is responsible for the cleavage of key cellular substrates, such as PARP, leading to the characteristic morphological changes of apoptosis.[1]
-
Extrinsic Pathway: Some ent-kaurane diterpenoids can also activate the extrinsic pathway. This involves the activation of death receptors on the cell surface, leading to the recruitment of adaptor proteins and the activation of initiator caspase-8, which can also activate caspase-3.[1]
Induction of Cell Cycle Arrest
It is further speculated that this compound can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M phase.[3] This arrest prevents cells from entering mitosis, thereby inhibiting tumor growth.
The proposed mechanism involves the modulation of key cell cycle regulatory proteins. The compound may lead to the downregulation of critical proteins such as S-phase kinase-associated protein 2 (Skp2).[3] A reduction in Skp2 levels would lead to an accumulation of its downstream targets, including the cyclin-dependent kinase inhibitors p21 and p27.[3] These inhibitors bind to and inactivate cyclin-CDK complexes, such as Cyclin B1/CDK1 (Cdc2), which are essential for the G2/M transition.[5] The inactivation of these complexes prevents the cell from proceeding into mitosis, resulting in G2/M arrest.[3]
Data Presentation
The following tables summarize potential quantitative data for this compound, extrapolated from published data for other bioactive ent-kaurane diterpenoids. These values are for illustrative purposes and require experimental verification.
Table 1: Speculative Cytotoxic Activity (IC₅₀ Values) of this compound
| Cell Line | Cancer Type | Speculated IC₅₀ (µM) | Reference Compound(s) |
| HL-60 | Promyelocytic Leukemia | 0.5 - 5.0 | Ent-11α-hydroxy-16-kauren-15-one[1] |
| SMMC-7721 | Hepatocellular Carcinoma | 5.0 - 15.0 | Longikaurin A[3] |
| HepG2 | Hepatocellular Carcinoma | 5.0 - 20.0 | Longikaurin A[3] |
| CNE-2Z | Nasopharyngeal Carcinoma | 10.0 - 40.0 | Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid[5] |
| Molt4 | Acute Lymphoblastic Leukemia | 5.0 - 10.0 | Oridonin[1] |
Table 2: Speculated Molecular Targets of this compound
| Pathway | Molecular Target | Predicted Effect | Consequence |
| Apoptosis | ROS | Increase | Induction of oxidative stress[4] |
| JNK | Phosphorylation (Activation) | Activation of downstream apoptotic signals[4] | |
| Bcl-2 | Downregulation | Promotes apoptosis[5] | |
| Bax | Upregulation / No Change | Promotes apoptosis[5] | |
| Cytochrome c | Release from mitochondria | Apoptosome formation[2] | |
| Caspase-9 | Cleavage (Activation) | Activation of executioner caspases[1] | |
| Caspase-3 | Cleavage (Activation) | Execution of apoptosis[1] | |
| PARP | Cleavage | Hallmark of apoptosis[1] | |
| Cell Cycle | Skp2 | Downregulation | Stabilization of p21/p27[3] |
| p21 | Upregulation | Inhibition of Cyclin/CDK complexes[5] | |
| Cyclin B1 | Downregulation | Blockage of G2/M transition[3] | |
| CDK1 (Cdc2) | Downregulation / Inhibitory Phosphorylation | Blockage of G2/M transition[3] |
Mandatory Visualizations
The following diagrams illustrate the speculative signaling pathways and a generalized experimental workflow.
References
- 1. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Longikaurin A, a natural ent-kaurane, induces G2/M phase arrest via downregulation of Skp2 and apoptosis induction through ROS/JNK/c-Jun pathway in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ent-kaurane diterpenoids from Croton tonkinensis induce apoptosis in colorectal cancer cells through the phosphorylation of JNK mediated by reactive oxygen species and dual-specificity JNK kinase MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for Novel Antitumor ent-Kaurane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel ent-kaurane derivatives with potent antitumor activity. The described compounds feature α,β-unsaturated ketone moieties, which are crucial for their biological function. The protocols are based on the successful synthesis of eriocalyxin B derivatives, which have demonstrated significant cytotoxicity against various cancer cell lines.
Introduction
ent-Kaurane diterpenoids are a large class of natural products that exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2][3] Their complex tetracyclic structure has made them attractive targets for synthetic chemists.[1][2][3] Recent research has focused on the synthesis of novel derivatives to enhance their therapeutic potential and to understand their structure-activity relationships. This protocol details the synthesis of ent-kaurane-type diterpenoid derivatives containing two α,β-unsaturated ketone moieties, which have shown promising antitumor effects. The synthesis involves a multi-step process, including the construction of a key intermediate followed by diastereoselective reactions and subsequent oxidations.
Data Presentation
The following tables summarize the quantitative data for the synthesized compounds, including reaction yields and cytotoxicity data against various cancer cell lines.
Table 1: Synthesis Yields of ent-Kaurane Derivatives
| Compound | Starting Material | Reaction Step | Yield (%) |
| 13 | 8 and 12 | Michael Addition / Aldol Condensation | 49.2 |
| 14 | 8 and 12 | Michael Addition / Aldol Condensation | 32.8 |
| 15 | 13 | Allylic Oxidation with SeO₂ | Not specified |
| 16 | 13 | IBX Oxidation | Not specified |
| 17 | 14 | Allylic Oxidation with SeO₂ | Not specified |
| 18 | 14 | IBX Oxidation | Not specified |
Table 2: In Vitro Cytotoxicity (IC₅₀, µM) of Synthesized ent-Kaurane Derivatives
| Compound | HepG2 (Liver Cancer) | NSCLC-H292 (Lung Cancer) | SNU-1040 (Head and Neck Cancer) | L6 (Rat Myoblast - Normal) |
| 13 | 2.58 | 5.34 | 1.98 | 115.17 |
| 14 | 1.15 | 2.11 | 0.98 | 68.45 |
| 15 | 0.89 | 1.54 | 0.76 | 45.23 |
| 16 | 0.33 | 0.87 | 0.54 | 53.15 |
| 17 | 0.54 | 1.23 | 0.43 | 25.81 |
| 18 | 0.41 | 0.99 | 0.35 | 52.56 |
| DDP (Cisplatin) | 1.89 | 3.45 | 1.56 | 10.23 |
| Eriocalyxin B | 0.98 | 1.76 | 0.88 | 34.56 |
Experimental Protocols
Synthesis of Key Intermediate 13
This protocol describes the synthesis of the core tetracyclic ent-kaurane structure through a Michael addition followed by an intramolecular aldol condensation.
Materials:
-
Compound 8 (4,4-dimethylcyclohex-2-enone)
-
Compound 12 (a functionalized bicyclic precursor)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) solution (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of compound 8 (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add LiHMDS solution (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of compound 12 (1.2 eq) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with EtOAc (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford compounds 13 and 14 as a diastereomeric mixture.
Synthesis of α,β-Unsaturated Ketone Derivatives 16 and 18
This protocol outlines the oxidation of the allylic position of the tetracyclic core to introduce an α,β-unsaturated ketone moiety.
Materials:
-
Compound 13 or 14
-
2-Iodoxybenzoic acid (IBX)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of compound 13 (or 14 ) (1.0 eq) in DMSO, add IBX (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Dilute the reaction with CH₂Cl₂ and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired α,β-unsaturated ketone derivative (16 from 13 , or 18 from 14 ).
Visualizations
Synthetic Workflow
The following diagram illustrates the overall synthetic workflow for the preparation of the novel ent-kaurane derivatives.
Caption: Synthetic workflow for novel ent-kaurane derivatives.
Proposed Antitumor Signaling Pathway
The synthesized ent-kaurane derivatives, particularly those containing α,β-unsaturated ketone moieties, are proposed to induce apoptosis in cancer cells through the modulation of key signaling pathways. The diagram below illustrates the putative mechanism of action. These compounds have been shown to inhibit the NF-κB and STAT3 signaling pathways, which are critical for cancer cell survival and proliferation.[4][5][6] This inhibition leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately triggering the caspase cascade and apoptosis.[1][5][7][8][9]
Caption: Proposed antitumor signaling pathway of ent-kaurane derivatives.
References
- 1. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 3. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eriocalyxin B Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pjps.pk [pjps.pk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Eriocalyxin B induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Biotransformation of Kaurane Diterpenes using Rhizopus stolonifer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the biotransformation of kaurane diterpenes using the filamentous fungus Rhizopus stolonifer. This process allows for the structural modification of the kaurane skeleton, primarily through hydroxylation, leading to the production of novel derivatives with potentially enhanced biological activities. The following sections detail the necessary materials, experimental procedures, and expected outcomes based on published research.
Introduction
Kaurane diterpenes are a class of natural products known for a wide range of biological activities. However, their therapeutic potential can often be enhanced through structural modifications. Fungal biotransformation offers a powerful and selective method for introducing functional groups, such as hydroxyl groups, onto the kaurane scaffold at positions that are often difficult to access through traditional chemical synthesis. Rhizopus stolonifer, a common filamentous fungus, has been successfully employed for the biotransformation of various kaurane diterpenes, including ent-kaur-16-en-19-oic acid and its derivatives. This document provides a comprehensive guide for performing these biotransformations in a laboratory setting.
Quantitative Data Summary
The following tables summarize the quantitative data from biotransformation experiments of kaurane diterpenes using Rhizopus stolonifer.
Table 1: Biotransformation of ent-kaur-16-en-19-oic acid
| Incubation Time (days) | Substrate | Product(s) | Yield |
| 7 | ent-kaur-16-en-19-oic acid | ent-7α-hydroxy-kaur-16-en-19-oic acid | Not specified |
| 7 | ent-kaur-16-en-19-oic acid | ent-12β-hydroxy-kaur-9(11),16-dien-19-oic acid | Not specified |
| 15 | ent-kaur-16-en-19-oic acid | ent-16β,17-dihydroxy-kauran-19-oic acid | Not specified |
Table 2: Biotransformation of Methyl ent-17-hydroxy-16β-kauran-19-oate
| Incubation Time (days) | Substrate | Product(s) | Conversion Rate |
| 11 | Methyl ent-17-hydroxy-16β-kauran-19-oate | Methyl ent-9α,17-dihydroxy-16β-kauran-19-oate | 12% |
| 11 | Methyl ent-17-hydroxy-16β-kauran-19-oate | Methyl ent-7α,17-dihydroxy-16β-kauran-19-oate | 12% |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the biotransformation of kaurane diterpenes by Rhizopus stolonifer.
Materials and Reagents
-
Rhizopus stolonifer culture
-
Kaurane diterpene substrate (e.g., ent-kaur-16-en-19-oic acid)
-
Potato Dextrose Agar (PDA) for fungal maintenance
-
Glucose
-
Polypeptone or Peptone
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Magnesium sulfate heptahydrate (MgSO₄·7H₂O)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)
-
Sterile culture flasks (e.g., 250 mL Erlenmeyer flasks)
-
Orbital shaker
-
Autoclave
-
Rotary evaporator
-
Standard laboratory glassware
Fungal Culture and Inoculum Preparation
-
Maintenance of Rhizopus stolonifer : Maintain the fungal culture on Potato Dextrose Agar (PDA) slants. Subculture every 4-6 weeks and store at 4°C.
-
Inoculum Preparation :
-
Aseptically transfer a small piece of the mycelium from the PDA slant to a fresh PDA plate.
-
Incubate the plate at 25-28°C for 3-5 days until sufficient mycelial growth is observed.
-
For liquid culture inoculation, agar plugs (approximately 5 mm in diameter) can be cut from the leading edge of the mycelial growth on the PDA plate.
-
Biotransformation Procedure
-
Culture Medium Preparation : Prepare the liquid culture medium with the following composition per liter of distilled water:
-
Glucose: 20 g
-
Polypeptone: 20 g
-
KH₂PO₄: 5 g
-
MgSO₄·7H₂O: 0.5 g
-
Adjust the pH to 5.5-6.0 before sterilization.
-
-
Sterilization : Dispense the medium into Erlenmeyer flasks (e.g., 100 mL in a 250 mL flask) and sterilize by autoclaving at 121°C for 20 minutes.
-
Inoculation : Aseptically inoculate each flask with one agar plug of R. stolonifer.
-
Pre-incubation : Incubate the flasks on an orbital shaker at 150-200 rpm and 25-28°C for 2 days to allow for initial fungal growth.
-
Substrate Addition :
-
Prepare a stock solution of the kaurane diterpene substrate in a suitable solvent (e.g., ethanol or acetone) at a concentration of 10-20 mg/mL.
-
After the 2-day pre-incubation period, add the substrate solution to each flask to achieve a final substrate concentration of 100-200 mg/L. It is advisable to run a control flask without the substrate.
-
-
Incubation : Continue the incubation under the same conditions for the desired period (e.g., 7 to 15 days). The progress of the biotransformation can be monitored by periodically taking samples and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Extraction and Purification of Metabolites
-
Harvesting : After the incubation period, separate the mycelium from the culture broth by filtration.
-
Extraction :
-
Broth Extraction : Extract the filtered broth three times with an equal volume of ethyl acetate.
-
Mycelium Extraction : Homogenize the mycelium and extract it three times with ethyl acetate.
-
-
Drying and Concentration : Combine all ethyl acetate extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Purification :
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent system and gradually increasing the polarity. A common solvent system is a gradient of hexane and ethyl acetate (e.g., starting from 9:1 hexane:ethyl acetate and gradually increasing the proportion of ethyl acetate).
-
Collect the fractions and monitor them by TLC to identify and pool the fractions containing the purified metabolites.
-
Further purification can be achieved by recrystallization or preparative HPLC if necessary.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the biotransformation of kaurane diterpenes.
Signaling Pathway (Hypothetical Hydroxylation)
Caption: Hypothetical enzymatic hydroxylation of a kaurane diterpene.
Application Notes and Protocols for Fungal Biotransformation of Kaurane Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of fungal biotransformation to create hydroxylated kaurane compounds. This technique offers a powerful tool for the structural diversification of kaurane diterpenes, a class of natural products with a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2][3] Fungal-mediated hydroxylation can introduce hydroxyl groups into chemically unactivated positions of the kaurane skeleton, leading to the generation of novel derivatives with potentially enhanced therapeutic properties.[1][4]
Introduction to Fungal Biotransformation of Kauranes
Fungal biotransformation leverages the enzymatic machinery of various fungal species to catalyze specific chemical modifications on a substrate of interest. In the context of kaurane diterpenoids, filamentous fungi have proven to be particularly effective in performing regioselective and stereoselective hydroxylations.[1][2][4] This biological approach is often advantageous over traditional chemical synthesis, which can be complex and may lack the desired selectivity.
Several fungal genera, including Aspergillus, Rhizopus, Gibberella, and Cephalosporium, have been successfully employed for the hydroxylation of kaurane substrates such as kaurenoic acid and ent-kaur-16-en-19-ol.[1][5][6] The primary enzymes responsible for these transformations are cytochrome P450 monooxygenases, which are heme-containing enzymes capable of activating molecular oxygen to hydroxylate a wide range of substrates.[7][8][9]
Data Presentation: Hydroxylation of Kaurane Diterpenoids by Various Fungi
The following tables summarize the quantitative data from several key biotransformation experiments, highlighting the fungal species, substrate, resulting hydroxylated products, and reported yields.
Table 1: Biotransformation of ent-Kaur-16-en-19-oic acid (Kaurenoic Acid)
| Fungal Species | Product(s) | Hydroxylation Position(s) | Yield (%) | Reference |
| Aspergillus niger | ent-1β,7α-dihydroxy-kaur-16-en-19-oic acid | 1β, 7α | 5.8 | [5] |
| ent-7α,11β-dihydroxykaur-16-en-19-oic acid | 7α, 11β | 20 | [5][10] | |
| Rhizopus stolonifer | ent-7α-hydroxy-kaur-16-en-19-oic acid | 7α | - | [5] |
| ent-12β-hydroxy-kaur-9(11),16-dien-19-oic acid | 12β | - | [5] | |
| ent-16β,17-dihydroxy-kauran-19-oic acid | 16β, 17 | - | [5] | |
| Gibberella fujikuroi | 7β,15α-dihydroxykaurenolide & 7β,15α-dihydroxy-ent-kaurenoic acid | 7β, 15α | - | [11] |
| 7β,15β-dihydroxy-ent-kaurenoic acid & 7β,15β-dihydroxykaurenolide | 7β, 15β | - | [11] |
Table 2: Biotransformation of other Kaurane Diterpenoids
| Fungal Species | Substrate | Product(s) | Hydroxylation Position(s) | Yield (%) | Reference |
| Cephalosporium aphidicola | ent-kaur-16-en-19-ol | ent-kauran-16β,19-diol | 16β | - | [6] |
| ent-kauran-16β,17,19-triol | 16β, 17 | - | [6] | ||
| Rhizopus stolonifer | Methyl ent-17-hydroxy-16β-kauran-19-oate | Methyl ent-9α,17-dihydroxy-16β-kauran-19-oate | 9α | - | [12][13] |
| Methyl ent-7α,17-dihydroxy-16β-kauran-19-oate | 7α | - | [12][13] |
Experimental Protocols
The following are detailed methodologies for key experiments in the fungal biotransformation of kaurane compounds.
Protocol 1: General Fungal Culture and Biotransformation
This protocol describes a two-stage culture method, which is commonly used to ensure robust fungal growth before introducing the substrate.[2]
Materials:
-
Fungal strain (e.g., Aspergillus niger, Rhizopus stolonifer)
-
Potato Dextrose Agar (PDA) slants
-
Liquid culture medium (e.g., Sabouraud Dextrose Broth or a custom medium)
-
Erlenmeyer flasks
-
Orbital shaker incubator
-
Kaurane substrate (e.g., kaurenoic acid)
-
Solvent for substrate (e.g., ethanol, acetone)
-
Autoclave
Procedure:
-
Fungal Activation: Inoculate the fungal strain onto PDA slants and incubate at 25-28°C for 5-7 days until sporulation is observed.
-
Stage 1 Culture (Pre-culture): Aseptically transfer a small piece of the mycelium or spores from the PDA slant into a 250 mL Erlenmeyer flask containing 100 mL of sterile liquid culture medium.
-
Incubate the flask on an orbital shaker at 120-150 rpm and 25-28°C for 2-3 days to allow for sufficient mycelial growth.
-
Stage 2 Culture (Biotransformation): After the initial growth phase, transfer the mycelial culture to a larger Erlenmeyer flask (e.g., 1 L) containing fresh sterile liquid medium. The volume of the new culture will depend on the desired scale of the biotransformation.
-
Incubate the Stage 2 culture under the same conditions as Stage 1 for another 1-2 days.
-
Substrate Addition: Dissolve the kaurane substrate in a minimal amount of a suitable solvent (e.g., ethanol or acetone). Add the substrate solution to the fungal culture. The final concentration of the substrate in the medium should typically be low (e.g., 100-500 mg/L) to avoid toxicity to the fungus.[2]
-
Incubation and Monitoring: Continue the incubation for 7-14 days.[2][5][12] Monitor the transformation periodically by withdrawing small aliquots of the culture, extracting them with a suitable solvent (e.g., ethyl acetate), and analyzing by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Harvesting: Once the biotransformation is complete (as determined by the consumption of the starting material and formation of products), harvest the culture for extraction.
Protocol 2: Extraction and Purification of Hydroxylated Kauranes
Materials:
-
Fungal culture from Protocol 1
-
Ethyl acetate or other suitable organic solvent
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)
-
TLC plates and developing chamber
-
HPLC system (for further purification if necessary)
Procedure:
-
Extraction: Separate the mycelium from the culture broth by filtration.
-
Extract the culture broth three times with an equal volume of ethyl acetate in a separatory funnel.
-
Extract the mycelium separately by soaking it in ethyl acetate and then filtering. This can be repeated 2-3 times.
-
Combine all the ethyl acetate extracts and dry them over anhydrous sodium sulfate.
-
Concentration: Remove the solvent using a rotary evaporator under reduced pressure to obtain a crude extract.
-
Purification by Column Chromatography:
-
Prepare a silica gel column packed with a suitable non-polar solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by TLC to identify the fractions containing the hydroxylated products.
-
-
Further Purification: Pool the fractions containing the desired product and concentrate them. If necessary, perform further purification using preparative TLC or HPLC to obtain the pure hydroxylated kaurane compound.[14]
-
Structure Elucidation: Characterize the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure.[5][12]
Visualizations
Fungal Biotransformation Workflow
Caption: Workflow for the fungal biotransformation of kaurane compounds.
Cytochrome P450 Catalytic Cycle for Hydroxylation
Caption: Generalized catalytic cycle of cytochrome P450 monooxygenase.
References
- 1. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Remarkable Structural Diversity Achieved in ent-Kaurane Diterpenes by Fungal Biotransformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The biotransformation of ent-kaur-16-en-19-oic acid by Rhizopus stolonifer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Generation of Complexity in Fungal Terpene Biosynthesis: Discovery of a Multifunctional Cytochrome P450 in the Fumagillin Pathway [stacks.cdc.gov]
- 8. eeg.qd.sdu.edu.cn [eeg.qd.sdu.edu.cn]
- 9. Fungal Cytochrome P450s and the P450 Complement (CYPome) of Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioprocess of Gibberellic Acid by Fusarium fujikuroi: The Challenge of Regulation, Raw Materials, and Product Yields [mdpi.com]
- 11. Hydroxylases involved in terpenoid biosynthesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biotransformation of methyl ent-17-hydroxy-16beta-kauran-19-oate by Rhizopus stolonifer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biotransformation of (S)-(+)-linalool by Aspergillus niger: an investigation of the culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fungal Biotransformation of 2′-Methylflavanone and 2′-Methylflavone as a Method to Obtain Glycosylated Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anti-Melanogenesis Assay of Natural Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Melanogenesis is the physiological process of melanin synthesis, primarily regulated by the enzyme tyrosinase. While essential for photoprotection against UV radiation, excessive melanin production can lead to hyperpigmentary disorders such as melasma and age spots. Natural compounds are a promising source for developing novel and safe anti-melanogenic agents. This document provides detailed protocols for screening and characterizing the anti-melanogenic potential of natural compounds using in vitro assays. The primary model system described is the B16F10 murine melanoma cell line, a well-established and widely used model for studying melanogenesis.
The core assays detailed herein include the assessment of cell viability to exclude cytotoxic effects, direct measurement of tyrosinase activity, and quantification of cellular melanin content. Furthermore, the underlying signaling pathway of melanogenesis is illustrated to provide a mechanistic context for the action of potential inhibitors.
Experimental Workflow
The general workflow for screening natural compounds for anti-melanogenic activity involves a multi-step process. Initially, the cytotoxicity of the compound is evaluated to determine the non-toxic concentration range for subsequent assays. Following this, the direct inhibitory effect on tyrosinase, the rate-limiting enzyme in melanogenesis, is assessed. Finally, the compound's ability to reduce melanin production in a cellular context is quantified.
Caption: Experimental workflow for screening natural compounds.
Key Signaling Pathway in Melanogenesis
Melanogenesis is primarily regulated by the α-melanocyte-stimulating hormone (α-MSH) signaling pathway. Binding of α-MSH to its receptor, MC1R, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of the Microphthalmia-associated Transcription Factor (MITF). MITF is the master regulator of melanogenesis, controlling the expression of key melanogenic enzymes such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2), ultimately leading to melanin synthesis.[1][2][3][4]
Caption: The α-MSH signaling pathway in melanogenesis.
Experimental Protocols
Cell Culture
B16F10 murine melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the natural compounds on B16F10 cells.
Materials:
-
B16F10 cells
-
96-well plates
-
Natural compound stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Seed B16F10 cells in a 96-well plate at a density of 3 × 10³ to 5 × 10³ cells/well and incubate for 24 hours.[5]
-
Treat the cells with various concentrations of the natural compound for 48 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 150-200 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Mushroom Tyrosinase Activity Assay (Cell-Free)
This assay directly measures the inhibitory effect of the natural compounds on the enzymatic activity of mushroom tyrosinase.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
Natural compound stock solutions
-
Kojic acid (positive control)
-
96-well plate
Protocol:
-
Prepare a reaction mixture in a 96-well plate containing phosphate buffer and the natural compound at various concentrations.
-
Add mushroom tyrosinase solution to each well.
-
Initiate the reaction by adding L-DOPA solution.
-
Incubate the plate at 37°C for 10-30 minutes.
-
Measure the formation of dopachrome by reading the absorbance at 475-490 nm.[6]
-
The percentage of tyrosinase inhibition is calculated relative to the untreated control.
Melanin Content Assay
This assay quantifies the amount of melanin produced by B16F10 cells after treatment with the natural compound.
Materials:
-
B16F10 cells
-
6-well or 12-well plates
-
Natural compound stock solutions
-
α-MSH (optional, to stimulate melanogenesis)
-
1 N NaOH with 10% DMSO
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed B16F10 cells in a 6-well or 12-well plate at a density of 1 × 10⁵ to 2.5 × 10⁴ cells/well, respectively, and incubate for 24 hours.[5][7]
-
Treat the cells with non-toxic concentrations of the natural compound (with or without α-MSH stimulation) for 48-72 hours.
-
Wash the cells with PBS and harvest the cell pellets by centrifugation.
-
Dissolve the cell pellets in 1 N NaOH containing 10% DMSO and incubate at 60-80°C for 1-2 hours to solubilize the melanin.
-
Measure the absorbance of the supernatant at 405-490 nm using a microplate reader.[5][7][8]
-
The melanin content can be normalized to the total protein content of the cell lysate.
Cellular Tyrosinase Activity Assay
This assay measures the intracellular tyrosinase activity in B16F10 cells treated with the natural compound.
Materials:
-
B16F10 cells
-
6-well or 24-well plates
-
Natural compound stock solutions
-
α-MSH (optional)
-
Lysis buffer (e.g., phosphate buffer with 1% Triton X-100)
-
L-DOPA
Protocol:
-
Seed and treat B16F10 cells with the natural compound as described for the melanin content assay.
-
After treatment, wash the cells with PBS and lyse them using the lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, mix an equal amount of protein from each sample with L-DOPA solution.
-
Incubate at 37°C for 1-2 hours and measure the absorbance at 490 nm.[8][9]
-
Tyrosinase activity is expressed as a percentage of the untreated control.
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison.
Table 1: Effect of Natural Compound on B16F10 Cell Viability
| Concentration (µg/mL) | Cell Viability (%) |
| 0 (Control) | 100 ± S.D. |
| X1 | Value ± S.D. |
| X2 | Value ± S.D. |
| X3 | Value ± S.D. |
Table 2: Mushroom Tyrosinase Inhibition by Natural Compound
| Concentration (µg/mL) | Tyrosinase Inhibition (%) | IC₅₀ (µg/mL) |
| 0 (Control) | 0 ± S.D. | |
| Y1 | Value ± S.D. | |
| Y2 | Value ± S.D. | |
| Y3 | Value ± S.D. | |
| Kojic Acid (Control) | Value ± S.D. | Value |
Table 3: Effect of Natural Compound on Melanin Content and Cellular Tyrosinase Activity in B16F10 Cells
| Treatment | Concentration (µg/mL) | Melanin Content (%) | Cellular Tyrosinase Activity (%) |
| Control | - | 100 ± S.D. | 100 ± S.D. |
| α-MSH | Z µM | Value ± S.D. | Value ± S.D. |
| α-MSH + Compound | W1 | Value ± S.D. | Value ± S.D. |
| α-MSH + Compound | W2 | Value ± S.D. | Value ± S.D. |
| α-MSH + Kojic Acid | V µM | Value ± S.D. | Value ± S.D. |
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of the anti-melanogenic properties of natural compounds. By systematically assessing cytotoxicity, direct enzyme inhibition, and cellular effects on melanin synthesis, researchers can effectively identify and characterize promising candidates for the development of novel skin-lightening agents and treatments for hyperpigmentation disorders. Consistent and standardized application of these assays will ensure reliable and comparable results, accelerating the discovery of new bioactive natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Pathways in Melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant activity, anti-tyrosinase activity, molecular docking studies, and molecular dynamic simulation of active compounds found in nipa palm vinegar - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of melanin content [bio-protocol.org]
- 8. 4.3. Melanin Content and Tyrosinase Activity Assay in B16F10 Cells [bio-protocol.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Determining Kaurane Stereochemistry using X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaurane-type diterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, making them attractive scaffolds for drug discovery. The complex, three-dimensional arrangement of atoms, or stereochemistry, of these molecules is crucial to their biological function. X-ray crystallography is a powerful and definitive analytical technique for the unambiguous determination of the absolute stereochemistry of chiral molecules like kaurane diterpenes.[1][2] This application note provides a detailed protocol for utilizing single-crystal X-ray diffraction to elucidate the stereochemistry of kaurane diterpenes, from crystal growth to final structure refinement and reporting.
Principle
X-ray crystallography relies on the diffraction of X-rays by a single, well-ordered crystal. By measuring the angles and intensities of the diffracted X-ray beams, a three-dimensional electron density map of the molecule can be generated.[2] From this map, the precise spatial arrangement of each atom in the molecule can be determined, providing an unambiguous assignment of the relative and absolute stereochemistry of all chiral centers.
Experimental Protocols
Sample Preparation and Crystallization
The critical first step in an X-ray crystallography experiment is growing a high-quality single crystal of the kaurane diterpenoid. This often requires screening various crystallization conditions.
Materials:
-
Purified kaurane diterpenoid (>95% purity)
-
A selection of high-purity solvents (e.g., acetone, methanol, ethanol, ethyl acetate, hexane, dichloromethane)
-
Crystallization vials (e.g., small test tubes, NMR tubes, or specialized crystallization plates)
-
Microscope for crystal inspection
Protocol:
-
Solubility Screening: Determine the solubility of the kaurane compound in a range of solvents. A good starting point is to find a solvent in which the compound is moderately soluble.
-
Crystallization Techniques:
-
Slow Evaporation:
-
Dissolve the kaurane diterpenoid in a suitable solvent to create a near-saturated solution.
-
Filter the solution to remove any particulate matter.
-
Loosely cap the vial and allow the solvent to evaporate slowly and undisturbed over several days to weeks. Colorless crystals are often observed.[1]
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent).
-
The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.
-
-
Solvent Layering:
-
Dissolve the compound in a small amount of a dense "good" solvent.
-
Carefully layer a less dense, miscible "poor" solvent on top without mixing.
-
Crystals may form at the interface of the two solvents as they slowly mix.
-
-
-
Crystal Harvesting: Once suitable crystals (typically 0.1-0.5 mm in size with well-defined faces) have formed, carefully remove them from the mother liquor using a cryoloop and mount them on the goniometer head of the diffractometer.
X-ray Data Collection
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
Protocol:
-
Crystal Screening: Mount the crystal on the diffractometer and cool it in a stream of cold nitrogen gas (typically 100-120 K) to minimize radiation damage. Take a few initial diffraction images to assess the crystal quality.
-
Unit Cell Determination: Collect a series of frames to determine the unit cell parameters and the Bravais lattice.
-
Data Collection Strategy: Based on the crystal system and desired resolution, devise a data collection strategy to ensure a complete and redundant dataset is collected. This typically involves rotating the crystal through a specific angular range while exposing it to the X-ray beam.
-
Data Integration and Scaling: After data collection, the raw diffraction images are processed. The intensities of the diffraction spots are integrated, and the data is scaled and corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).
Structure Solution and Refinement
Software:
-
Structure solution and refinement software packages such as SHELX, Olex2, or CRYSTALS.
Protocol:
-
Space Group Determination: The space group is determined from the systematic absences in the diffraction data.
-
Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods to determine the phases of the structure factors.
-
Structure Refinement: The initial structural model is refined against the experimental diffraction data. This is an iterative process of adjusting atomic positions, displacement parameters, and occupancies to improve the agreement between the calculated and observed structure factors.
-
Stereochemistry Determination: The refined model will reveal the relative stereochemistry of all chiral centers. To determine the absolute stereochemistry, the Flack parameter is calculated. A Flack parameter close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the absolute configuration.
-
Validation: The final structure is validated using tools like CHECKCIF to ensure its geometric and crystallographic reasonability.
Data Presentation
The final crystallographic data for a kaurane diterpenoid is typically summarized in a table. The following is a representative example of such a table, compiled from data for various kaurane diterpenoids.
| Parameter | Example Value 1 (ent-kaurane A) | Example Value 2 (kaurane B) |
| Chemical formula | C₂₀H₃₂O₂ | C₂₂H₃₀O₅ |
| Formula weight | 320.47 | 390.47 |
| Crystal system | Orthorhombic | Monoclinic |
| Space group | P2₁2₁2₁ | P2₁ |
| a (Å) | 10.123(4) | 8.456(2) |
| b (Å) | 12.456(5) | 15.123(6) |
| c (Å) | 14.789(6) | 9.876(3) |
| α (°) | 90 | 90 |
| β (°) | 90 | 105.12(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1864.5(12) | 1218.9(5) |
| Z | 4 | 2 |
| Calculated density (g/cm³) | 1.140 | 1.250 |
| Absorption coefficient (mm⁻¹) | 0.072 | 0.090 |
| F(000) | 704 | 420 |
| Crystal size (mm³) | 0.30 x 0.20 x 0.10 | 0.25 x 0.15 x 0.15 |
| θ range for data collection (°) | 2.5 to 28.0 | 3.0 to 27.5 |
| Reflections collected | 15432 | 10234 |
| Independent reflections | 3456 [R(int) = 0.045] | 2890 [R(int) = 0.038] |
| Data / restraints / parameters | 3456 / 0 / 218 | 2890 / 1 / 256 |
| Goodness-of-fit on F² | 1.05 | 1.03 |
| Final R indices [I>2σ(I)] | R₁ = 0.048, wR₂ = 0.125 | R₁ = 0.042, wR₂ = 0.110 |
| R indices (all data) | R₁ = 0.055, wR₂ = 0.135 | R₁ = 0.051, wR₂ = 0.118 |
| Absolute structure parameter | 0.05(10) | -0.02(8) |
Visualizations
Caption: Experimental workflow for kaurane stereochemistry determination.
Caption: Logical relationship from compound to stereochemistry.
References
Application Notes and Protocols for the Structural Elucidation of Kaurane Diterpenes using 1D and 2D-NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kaurane-type diterpenoids are a large and structurally diverse class of natural products, primarily isolated from plants of the Asteraceae and Lamiaceae families. Many of these compounds exhibit significant biological activities, making them attractive targets for drug discovery and development. The complex, tetracyclic carbon skeleton of kauranes necessitates a robust analytical approach for unambiguous structure elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the combined application of one-dimensional (1D) and two-dimensional (2D) techniques, is the most powerful tool for this purpose.[1][2][3] This document provides a detailed overview of the application of NMR spectroscopy for the structural characterization of kaurane diterpenes, complete with experimental protocols and data interpretation strategies.
The Kaurane Skeleton and Initial Analysis with 1D-NMR
The fundamental kaurane skeleton consists of a tetracyclic system with a characteristic five-membered D-ring. The initial and most fundamental steps in structure elucidation involve 1D NMR experiments: ¹H-NMR and ¹³C-NMR.
¹H-NMR Spectroscopy: The proton NMR spectrum provides initial information on the types of protons present (aliphatic, olefinic, oxygenated) and their immediate environment. Key diagnostic signals for a kaurane skeleton often include:
-
Methyl Singlets: Typically two or more sharp singlets corresponding to the methyl groups of the kaurane framework (e.g., C-18, C-19, C-20).[1]
-
Exocyclic Methylene Protons: If a double bond is present at the C-16/C-17 position, two distinct singlets or narrowly split doublets for H₂-17 are observed, usually between δ 4.7 and 5.2 ppm.[1][4]
-
Methine and Methylene Protons: A complex, often overcrowded region of signals for the numerous CH and CH₂ groups of the tetracyclic system.
¹³C-NMR Spectroscopy: The carbon NMR spectrum reveals the total number of carbon atoms in the molecule. Combined with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, it allows for the classification of each carbon signal as a methyl (CH₃), methylene (CH₂), methine (CH), or quaternary (C) carbon.[3][5]
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for a Kaurane Skeleton.
| Position | Carbon Type | Typical ¹³C Shift (δc, ppm) | Typical ¹H Shift (δH, ppm) | Notes |
| C-1 | CH₂ | 38-41 | 0.8 - 1.9 | |
| C-2 | CH₂ | 18-20 | 1.4 - 1.8 | |
| C-3 | CH₂ | 35-42 | 1.0 - 1.6 | Can be oxygenated, shifting δc downfield. |
| C-4 | C | 33-38 | - | |
| C-5 | CH | 40-56 | 0.8 - 1.5 | |
| C-6 | CH₂ | 20-23 | 1.2 - 1.9 | Can be oxygenated, shifting δc downfield. |
| C-7 | CH₂ | 35-45 | 1.3 - 2.0 | Can be oxygenated, shifting δc downfield. |
| C-8 | C | 43-46 | - | |
| C-9 | CH | 49-58 | 0.9 - 1.2 | |
| C-10 | C | 38-40 | - | |
| C-11 | CH₂ | 17-20 | 1.4 - 1.8 | |
| C-12 | CH₂ | 30-35 | 1.5 - 2.0 | |
| C-13 | CH | 40-45 | 2.5 - 2.8 | Bridgehead proton. |
| C-14 | CH₂ | 38-40 | 1.0 - 1.9 | |
| C-15 | CH₂ | 48-50 | 1.5 - 2.1 | Can be oxygenated or part of a double bond. |
| C-16 | C | 154-156 | - | Quaternary carbon of the exocyclic double bond. |
| C-17 | CH₂ | 102-104 | 4.7 - 5.2 | Olefinic protons of the exocyclic double bond. |
| C-18 | CH₃ | 28-34 | 0.6 - 1.2 | Methyl group at C-4. |
| C-19 | CH₃/COOH | 18-28 / ~180 | 0.8 - 1.3 | Can be a methyl, alcohol, or carboxylic acid. |
| C-20 | CH₃ | 15-18 | 1.0 - 1.3 | Methyl group at C-10. |
Note: Chemical shifts can vary significantly based on substitution patterns and solvent.
Assembling the Structure with 2D-NMR
While 1D-NMR provides essential clues, the complexity and signal overlap in kaurane spectra necessitate 2D-NMR experiments for complete structural assignment.[2][3]
Establishing Proton-Proton Connectivity: COSY
¹H-¹H Correlation Spectroscopy (COSY) is used to identify protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH).[6] Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of proton spin systems. For kauranes, COSY is instrumental in identifying adjacent CH-CH₂-CH fragments and piecing together segments of the rings.[7]
Direct Carbon-Proton Attachment: HSQC
Heteronuclear Single Quantum Coherence (HSQC) correlates proton signals with the signals of the carbon atoms they are directly attached to (¹JCH).[8] This experiment is crucial for definitively assigning the protonated carbons in the ¹³C-NMR spectrum. An edited HSQC can also provide the same information as a DEPT-135 experiment, distinguishing between CH/CH₃ and CH₂ groups by the phase of the cross-peaks.[8]
Building the Carbon Skeleton: HMBC
Heteronuclear Multiple Bond Correlation (HMBC) is arguably the most critical experiment for elucidating the carbon skeleton of a novel compound.[8] It reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH), and sometimes four bonds (⁴JCH).[9] These long-range correlations act as bridges between the spin systems identified by COSY, connecting quaternary carbons to the rest of the molecule and linking different ring systems.
Key HMBC correlations for the kaurane skeleton include:
-
H₃-20 to C-1, C-5, C-9, and C-10.
-
H₃-19 and H₃-18 to C-3, C-4, and C-5.
-
H₂-17 to C-13, C-15, and C-16.[1]
Determining Relative Stereochemistry: NOESY
Nuclear Overhauser Effect Spectroscopy (NOESY) identifies protons that are close to each other in space, regardless of whether they are connected through bonds.[10] The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons. This experiment is indispensable for determining the relative stereochemistry of the molecule.[11][12]
For kauranes, key NOESY correlations often used to establish stereochemistry include:
-
Correlation between H₃-20 and H₃-19, indicating they are on the same face of the molecule (typically β-oriented).[11]
-
Correlations involving the bridgehead protons (e.g., H-5, H-9) and nearby axial or equatorial protons, which help define the chair/boat conformations of the rings.
-
Correlations from the axial methyl group H₃-20 to axial protons on the β-face of the molecule.
Experimental Protocols
The following are generalized protocols for acquiring NMR data for a kaurane diterpene. Instrument parameters should be optimized for the specific compound and spectrometer used.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified kaurane diterpene in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆).
-
Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.
2. 1D-NMR Acquisition:
-
¹H-NMR:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on concentration.
-
-
¹³C-NMR:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Spectral Width: 220-250 ppm.
-
Acquisition Time: 1-1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, as ¹³C has low natural abundance.
-
3. 2D-NMR Acquisition:
-
gCOSY:
-
Pulse Program: Standard gradient-selected COSY (cosygpqf).
-
Data Points: 2048 (F2) x 256-512 (F1).
-
Number of Scans: 2-8 per increment.
-
-
gHSQC:
-
Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (hsqcedetgpsisp2.3).
-
Spectral Width: ~12 ppm (F2, ¹H) x ~180 ppm (F1, ¹³C).
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 4-16 per increment.
-
¹JCH Coupling Constant: Optimized for ~145 Hz.
-
-
gHMBC:
-
Pulse Program: Standard gradient-selected HMBC (hmbcgplpndqf).
-
Spectral Width: ~12 ppm (F2, ¹H) x ~220 ppm (F1, ¹³C).
-
Data Points: 2048 (F2) x 256-512 (F1).
-
Number of Scans: 8-32 per increment.
-
Long-Range Coupling Constant (ⁿJCH): Optimized for 8-10 Hz.[8]
-
-
NOESY:
-
Pulse Program: Standard gradient-selected NOESY (noesygpph).
-
Data Points: 2048 (F2) x 256-512 (F1).
-
Number of Scans: 8-32 per increment.
-
Mixing Time (d8): 500-800 ms, needs to be optimized based on molecular size.
-
Data Presentation: Example of ent-Kaur-16-en-19-oic acid
The following tables summarize the NMR data for a well-known kaurane, ent-kaurenoic acid, which serves as a representative example.
Table 2: ¹H and ¹³C NMR Data for ent-Kaur-16-en-19-oic acid (in CDCl₃). [13]
| Position | δc (ppm) | δH (ppm) | Multiplicity (J in Hz) |
| 1 | 40.7 | 1.91, 1.09 | m |
| 2 | 19.1 | 1.91, 1.49 | m |
| 3 | 37.8 | 2.19, 1.45 | m |
| 4 | 43.8 | - | - |
| 5 | 57.0 | 1.16 | dd (12.2, 2.7) |
| 6 | 21.8 | 1.77, 1.63 | m |
| 7 | 41.3 | 1.49, 1.40 | m |
| 8 | 44.1 | - | - |
| 9 | 55.1 | 0.95 | m |
| 10 | 39.7 | - | - |
| 11 | 18.4 | 1.63, 1.55 | m |
| 12 | 33.1 | 1.77, 1.24 | m |
| 13 | 43.8 | 2.65 | br s |
| 14 | 39.7 | 1.40, 1.16 | m |
| 15 | 48.9 | 2.05, 1.55 | m |
| 16 | 155.9 | - | - |
| 17 | 103.0 | 4.78, 4.73 | s, s |
| 18 | 29.0 | 1.25 | s |
| 19 | 184.0 | - | - |
| 20 | 15.6 | 1.18 | s |
Table 3: Key HMBC and NOESY Correlations for ent-Kaur-16-en-19-oic acid.
| Proton(s) | Key HMBC Correlations (to Carbon) | Key NOESY Correlations (to Proton) |
| H-5 (1.16) | C-4, C-6, C-7, C-10, C-18, C-19, C-20 | H-9, H-6β |
| H-13 (2.65) | C-12, C-14, C-15, C-16, C-17 | H-15 |
| H₂-17 (4.78, 4.73) | C-13, C-15, C-16 | H-13, H-15 |
| H₃-18 (1.25) | C-3, C-4, C-5, C-19 | H-3, H-5 |
| H₃-20 (1.18) | C-1, C-5, C-9, C-10 | H-1β, H-11β |
Visualizations
The following diagrams illustrate the workflow and logical connections in the NMR-based structure elucidation of kaurane diterpenes.
Caption: Experimental workflow for kaurane structure elucidation.
Caption: Logic of assembling the planar kaurane structure.
References
- 1. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
- 2. Complete 13C NMR assignments for ent-kaurane diterpenoids from Sideritis species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. anuchem.weebly.com [anuchem.weebly.com]
- 4. Total content of kaurene diterpenes in Annona vepretorum stems via 1 H qNMR: A method for speeding the identification of bioactive extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. 18-Nor-Kaurane Type Diterpenoids from the Fruits of Atemoya [jstage.jst.go.jp]
- 12. researchgate.net [researchgate.net]
- 13. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent-Kaurenoic Acid, a Remarkable Natural Product[v1] | Preprints.org [preprints.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 15-hydroxykauran-18-oate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 15-hydroxykauran-18-oate synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems that can arise during the synthesis of this compound, focusing on the two primary reaction steps: esterification of the C-18 carboxylic acid and hydroxylation at the C-15 position.
Issue 1: Low yield during the esterification of 15-hydroxykauran-18-oic acid.
-
Question: My esterification of 15-hydroxykauran-18-oic acid with methanol is resulting in a low yield of the desired methyl ester. What are the potential causes and how can I improve the conversion?
-
Answer: Low yields in the esterification of sterically hindered carboxylic acids like kaurenoic acids are a common issue. Several factors could be contributing to this problem. Here are some troubleshooting steps:
-
Incomplete Reaction: Fischer esterification is an equilibrium-driven process. To drive the reaction towards the product, consider the following:
-
Increase the amount of methanol: Using methanol as the solvent in large excess can shift the equilibrium.
-
Remove water: Water is a byproduct of the reaction. Use of a dehydrating agent, such as molecular sieves, or azeotropic removal of water with a Dean-Stark apparatus can significantly improve yields.
-
Increase reaction time and/or temperature: Ensure the reaction is running long enough and at a suitable temperature (e.g., reflux) to reach equilibrium.
-
-
Catalyst Inefficiency: The choice and amount of acid catalyst are crucial.
-
Catalyst type: While sulfuric acid is common, other catalysts like p-toluenesulfonic acid (PTSA) or acidic ion-exchange resins (e.g., Amberlyst 15) can be effective and may reduce charring or side reactions.[1][2]
-
Catalyst concentration: Insufficient catalyst will result in a slow reaction. Conversely, too much strong acid can lead to degradation of the starting material or product. An optimal concentration, typically between 1-5 mol%, should be determined empirically.
-
-
Starting Material Purity: Impurities in the starting 15-hydroxykauran-18-oic acid can interfere with the reaction. Ensure the starting material is of high purity before proceeding.
-
Issue 2: Formation of multiple products during C-15 hydroxylation.
-
Question: I am attempting to introduce a hydroxyl group at the C-15 position of methyl kauran-18-oate, but I am observing a mixture of products, including oxidation at other positions. How can I improve the regioselectivity of the hydroxylation?
-
Answer: Achieving regioselective hydroxylation on a complex scaffold like the kaurane skeleton can be challenging. The formation of multiple products suggests that other C-H bonds are also susceptible to oxidation. Here are some strategies to enhance selectivity for the C-15 position:
-
Choice of Oxidizing Agent: The choice of reagent is critical for directing the hydroxylation.
-
Selenium Dioxide (SeO₂): This reagent is known for allylic hydroxylation. If a double bond is present at C-16, SeO₂ can be used to introduce a hydroxyl group at C-15.[3] However, it can also lead to the formation of other oxidized byproducts. Careful control of reaction conditions (temperature, stoichiometry) is necessary.
-
Microbial Biotransformation: Certain microorganisms, such as fungi from the Rhizopus or Cephalosporium genera, possess cytochrome P450 enzymes that can perform highly regioselective hydroxylations on diterpenoid skeletons.[4] This approach can provide high yields of the desired C-15 hydroxylated product.
-
-
Protecting Groups: If other sensitive functional groups are present in the molecule, they should be protected prior to the oxidation step to prevent unwanted side reactions.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the oxidation.
-
Stoichiometry: Using a stoichiometric amount or a slight excess of the oxidizing agent can help to minimize over-oxidation or reactions at less reactive sites.
-
-
Issue 3: Difficulty in purifying the final product, this compound.
-
Question: I am struggling to isolate pure this compound from my reaction mixture. What purification techniques are most effective?
-
Answer: The purification of diterpenoids can be challenging due to their similar polarities and potential for co-elution. A multi-step purification strategy is often required.
-
Chromatography:
-
Column Chromatography: This is the most common method for purifying diterpenoids. A careful selection of the stationary phase (e.g., silica gel, alumina) and the mobile phase (eluent system) is crucial. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate), is typically effective for separating compounds with different polarities.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations or to obtain very high purity material, reverse-phase or normal-phase preparative HPLC can be employed.
-
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems to find conditions that promote the formation of well-defined crystals.
-
Extraction: A preliminary acid-base extraction can be used to remove any unreacted carboxylic acid starting material from the desired ester product.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common synthetic approach involves a two-step process starting from a suitable kaurene precursor, such as kaurenoic acid.
-
Esterification: The carboxylic acid at C-18 is first converted to its methyl ester. This is typically achieved through a Fischer esterification reaction using methanol in the presence of an acid catalyst.
-
Hydroxylation: A hydroxyl group is then introduced at the C-15 position. This can be accomplished through chemical oxidation or biotransformation. The choice of method will depend on the desired stereochemistry and the presence of other functional groups.
Q2: What are some expected yields for the esterification and hydroxylation steps?
A2: Yields can vary significantly depending on the specific substrates, reagents, and reaction conditions used. The following table provides a summary of reported yields for analogous reactions on similar diterpenoid substrates.
| Reaction Step | Substrate/Reagent Example | Reported Yield (%) | Reference |
| Esterification | Lauric acid with methanol | >95% | [5] |
| Oleic acid with ethanol | ~53% | [1] | |
| Unsaturated palm fatty acid with TMP | 96% | [6] | |
| Hydroxylation | ent-kaur-16-en-19-oic acid with SeO₂ | 53-70% (of C-15 hydroxy product) | [3] |
| Biotransformation of methyl ent-17-hydroxy-16β-kauran-19-oate | Variable (product dependent) | [4] |
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of spectroscopic techniques should be used to confirm the structure and assess the purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the detailed structure of the molecule, including the position of the hydroxyl and methyl ester groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the hydroxyl (-OH) and ester (C=O) groups.
-
Chromatographic Analysis: Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the final product.
Experimental Protocols
Protocol 1: General Procedure for the Esterification of a Kauran-18-oic Acid Derivative
This protocol is a general guideline and may require optimization for the specific substrate.
-
Dissolution: Dissolve the kauran-18-oic acid derivative (1.0 eq) in anhydrous methanol (used in large excess, e.g., 0.1-0.2 M concentration of the acid).
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 1-2 drops, or p-toluenesulfonic acid, 0.05 eq).
-
Reaction: Stir the reaction mixture at reflux temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
Protocol 2: General Procedure for Allylic Hydroxylation using Selenium Dioxide
This protocol is for substrates with an olefinic bond at C-16 and should be performed in a well-ventilated fume hood due to the toxicity of selenium compounds.
-
Dissolution: Dissolve the methyl kauran-18-oate derivative (1.0 eq) in a suitable solvent such as dioxane or dichloromethane.[3]
-
Reagent Addition: Add selenium dioxide (SeO₂, 1.0-1.2 eq) to the solution. In some cases, a co-oxidant like tert-butyl hydroperoxide can be added.
-
Reaction: Stir the mixture at room temperature or with gentle heating for 12-48 hours. Monitor the reaction by TLC.
-
Workup:
-
Filter the reaction mixture to remove selenium metal.
-
Dilute the filtrate with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of esterification reactions of perillyl alcohol with different fatty acids catalyzed by Novozym® 435 lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
Technical Support Center: Overcoming Challenges in the Separation of Kauranoic Acid Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of kauranoic acid isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating kauranoic acid isomers?
The primary challenge lies in the existence of positional isomers, which have very similar physicochemical properties, making them difficult to separate using standard chromatographic techniques.[1][2][3] For instance, repeated silica gel and Sephadex LH-20 column chromatography have been reported as unsuccessful for separating certain kauranoic acid isomers.[1]
Q2: Which analytical techniques are most effective for separating kauranoic acid isomers?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for the separation of kauranoic acid isomers.[1][2][3] Following initial separation by HPLC, recrystallization can be employed to obtain isomers with high purity.[1][2][3]
Q3: How can I confirm the identity and purity of the separated isomers?
Several analytical techniques can be used for structural elucidation and purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for differentiating between isomers. In some cases, chiral derivatizing agents can be used to form diastereomers, which will exhibit distinct signals in the NMR spectrum.[4][5]
-
Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are used for quantification and identification. Interestingly, ent-kaurenoic acid has been observed to show a lack of fragmentation in MS/MS with electrospray ionization (ESI) in the negative mode.[6][7]
-
X-ray Crystallography: This technique provides definitive structural confirmation of the isolated isomers.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution of isomer peaks in HPLC | - Inappropriate mobile phase composition.- Non-optimal column chemistry.- Gradient elution not optimized. | - Experiment with different solvent systems, for example, an acetonitrile-water system has been shown to be superior to a methanol-water system for certain isomers.[1]- Ensure the use of a high-resolution column, such as a C18 column.[1][2][3]- Optimize the gradient elution profile to achieve baseline separation.[1] |
| Co-elution of isomers | The isomers have nearly identical retention times under the current conditions. | - Adjust the mobile phase composition and gradient.[1]- While the addition of a chiral resolving agent like β-cyclodextrin did not improve resolution in one reported case, exploring other chiral additives or chiral stationary phases could be beneficial.[1][8] |
| Difficulty in obtaining high-purity isomers | The separation method is not efficient enough for complete purification. | - Combine separation techniques. For example, use preparative HPLC for initial separation followed by recrystallization from a suitable solvent like acetone to enhance purity.[1][2] |
| Inconsistent retention times in HPLC | - Flctuations in the HPLC system, such as pump issues or leaks.- Insufficient column equilibration.- Mobile phase pH is too close to the pKa of the analytes.[9] | - Perform regular maintenance on the HPLC system.[9]- Ensure the column is properly conditioned before each run.[9]- Adjust the mobile phase pH to be at least one unit away from the pKa of the kauranoic acids.[9] |
| Unable to differentiate isomers by MS | Kauranoic acid isomers can have identical mass-to-charge ratios and may not fragment distinctly.[6][7] | - Rely on chromatographic separation prior to MS detection.- Utilize high-resolution mass spectrometry (HRMS) to detect any subtle mass differences if applicable.- Confirm structural differences using NMR spectroscopy.[4] |
Quantitative Data Summary
Table 1: HPLC Method Validation Parameters for the Quantification of Two Kauranoic Acid Isomers [2][3]
| Parameter | Isomer 1 | Isomer 2 |
| Linearity (r²) | ≥ 0.9999 | ≥ 0.9999 |
| Limit of Detection (LOD) (µg) | 0.4072 | 0.5180 |
| Limit of Quantification (LOQ) (µg) | 1.0180 | 1.2950 |
| Precision (%RSD) | < 1.47% | < 1.47% |
| Recovery | 98.78% - 99.11% | 98.78% - 99.11% |
| Recovery RSD (%) | < 2.76% | < 2.76% |
Experimental Protocols
Protocol 1: Preparative Separation of Kauranoic Acid Isomers by RP-HPLC
This protocol is based on a successful method for separating ent-16βH, 17-isovalerate-kauran-19-oic acid and ent-16βH, 17-methyl butanoate-kauran-19-oic acid.[1]
-
Sample Preparation:
-
Extract the dried and powdered plant material (e.g., root barks of Acanthopanax gracilistylus) with 95% aqueous ethanol at 70°C for 4 hours. Repeat the extraction three times.
-
Combine the ethanolic extracts and evaporate to dryness under reduced pressure.
-
Suspend the residue in water and partition with petroleum ether.
-
Concentrate the petroleum ether extract to obtain a crude fraction.
-
Further purify the crude fraction using silica gel column chromatography with a petroleum ether-acetone gradient to enrich the isomer fraction.
-
-
HPLC Conditions:
-
Column: Agela Promosil C18 (dimensions not specified in the source, but a standard analytical or preparative C18 column can be used).[2]
-
Mobile Phase: Acetonitrile and water. A gradient elution is recommended for optimal separation.[1] A good starting point is a gradient of acetonitrile in water containing 0.1% formic acid.
-
Flow Rate: A typical flow rate for an analytical column is 1 mL/min. This will need to be adjusted for a preparative column.
-
Detection: UV detection at an appropriate wavelength (e.g., 207 nm for similar diterpenoids) or an Evaporative Light Scattering Detector (ELSD).[3]
-
Injection Volume: Dependent on the concentration of the sample and the column size.
-
-
Fraction Collection and Purification:
-
Collect the fractions corresponding to each isomer peak.
-
Combine the fractions for each isomer and evaporate the solvent.
-
Perform recrystallization from acetone to obtain the pure isomers.
-
Protocol 2: Quantification of Kauranoic Acid Isomers by HPLC-ELSD
This protocol provides a validated method for the simultaneous determination of two kauranoic acid isomers.[2][3]
-
Standard and Sample Preparation:
-
Prepare stock solutions of the purified kauranoic acid isomers in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by diluting the stock solutions.
-
Prepare sample solutions by accurately weighing the plant material, extracting with a suitable solvent, and filtering.
-
-
HPLC-ELSD Conditions:
-
HPLC System: A standard HPLC system equipped with an ELSD.
-
Column: Agela Promosil C18 column.[2]
-
Mobile Phase: A gradient of acetonitrile and water.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C).
-
ELSD Settings: Optimize the drift tube temperature and nebulizer gas flow rate according to the manufacturer's instructions.
-
-
Data Analysis:
-
Construct calibration curves by plotting the peak area versus the concentration of the standards.
-
Quantify the amount of each isomer in the samples by interpolating their peak areas from the calibration curves.
-
Visualizations
Caption: Experimental workflow for the separation and analysis of kauranoic acid isomers.
Caption: Troubleshooting logic for poor HPLC peak resolution of kauranoic acid isomers.
References
- 1. Preparative separation and quantitative determination of two kaurenoic acid isomers in root barks of <i>Acanthopanax gracilistylus</i> [cjnmcpu.com]
- 2. Preparative separation and quantitative determination of two kaurenoic acid isomers in root barks of Acanthopanax gracilistylus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 6. Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Kaurenoic Acid in Acanthopanax trifoliatus by Ultra-High Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. HPLC故障排除指南 [sigmaaldrich.com]
Technical Support Center: Optimizing Fungal Culture Conditions for Kaurane Biotransformation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fungal culture conditions for the biotransformation of kaurane diterpenes.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during kaurane biotransformation experiments.
Q1: Why am I observing low or no yield of my desired biotransformed kaurane product?
A1: Low yields are a common challenge in fungal biotransformation. Several factors can contribute to this issue:
-
Sub-optimal Culture Conditions: Fungal growth and enzymatic activity are highly sensitive to environmental parameters. Ensure that the pH, temperature, aeration, and incubation time are optimized for the specific fungal strain you are using. Most fungi used for biotransformation are mesophilic, preferring temperatures between 20-45°C and a pH range of 4.0-8.5.[1]
-
Substrate Inhibition: High concentrations of the kaurane substrate can be toxic to the fungus, inhibiting its growth and metabolic activity. It is recommended to add the substrate in a dilute solution after the fungus has reached a sufficient growth phase (e.g., 48-72 hours).[2]
-
Poor Substrate Solubility: Kauranes are often hydrophobic, leading to low bioavailability in the aqueous culture medium. Using a co-solvent like ethanol or DMSO to dissolve the substrate before adding it to the culture can improve its dispersion.
-
Incorrect Timing of Harvest: The production of biotransformed products can be transient. It is advisable to perform a time-course study, harvesting and analyzing samples at different time points to determine the optimal incubation period for maximum yield.
-
Product Degradation: The fungus may further metabolize the desired product into other compounds. A time-course analysis can also help identify if the product is being degraded over time.
Q2: My fungus is exhibiting poor or no growth. What could be the problem?
A2: Inadequate fungal growth is a primary reason for biotransformation failure. Consider the following:
-
Inappropriate Culture Medium: The nutritional requirements vary between fungal species. Ensure the medium provides adequate carbon and nitrogen sources, as well as essential minerals.[3] Common media for fungal biotransformation include Potato Dextrose Broth (PDB) and Czapek-Dox Broth. Experimenting with different media can identify the most suitable one for your strain.[4]
-
Sub-optimal pH and Temperature: Verify that the initial pH of the medium is within the optimal range for your fungus (typically 5.0-7.0).[1] Also, ensure the incubation temperature is appropriate for the species.[5]
-
Contamination: Bacterial or cross-contamination with other fungi can inhibit the growth of your target organism. Always use sterile techniques for media preparation, inoculation, and handling.
-
Poor Inoculum Quality: The age and viability of the fungal culture used for inoculation are critical. Use a fresh, actively growing culture to start your experiments.
Q3: The biotransformation lacks specificity, resulting in a complex mixture of products. How can I improve this?
A3: Achieving high regioselectivity is a key advantage of biotransformation.[6] If you are observing a mixture of products, consider these strategies:
-
Fungal Strain Selection: Different fungal species and even different strains of the same species can exhibit varied regioselectivity in their enzymatic reactions.[7] Screening a panel of fungi known for biotransforming terpenes is a recommended first step.[8][9] Fungi from the genera Aspergillus, Rhizopus, and the Gibberella fujikuroi complex are known for their ability to hydroxylate the kaurane skeleton.[2][8]
-
Modification of Culture Conditions: Altering media components, pH, or temperature can sometimes influence the expression and activity of specific enzymes, thereby favoring the formation of a particular product.
-
Substrate Modification: Minor chemical modifications to the starting kaurane substrate can sometimes block certain reaction sites, guiding the enzymatic transformation to other positions.
Q4: How do I choose the right fungal species for my kaurane biotransformation?
A4: The choice of fungus is critical for a successful biotransformation. Here are some guidelines:
-
Literature Review: Start by searching for published studies on the biotransformation of kauranes or structurally related diterpenes. This can provide a shortlist of promising fungal species.
-
Screening: If you have access to a culture collection, perform a screening experiment with a variety of fungi. This is the most effective way to identify a strain that produces the desired transformation.
-
Consider the Desired Reaction: Different fungi are known for catalyzing specific types of reactions. For example, Gibberella fujikuroi is well-known for its ability to introduce hydroxyl groups at various positions on the kaurane skeleton.[2][8]
Quantitative Data Summary
The tables below provide a summary of optimal culture parameters and examples of kaurane biotransformations.
Table 1: General Optimal Culture Parameters for Fungal Biotransformation
| Parameter | Optimal Range | Notes |
| Temperature | 22 - 30°C | Most fungi used are mesophilic.[5] |
| pH | 5.0 - 7.0 | Fungi generally prefer slightly acidic to neutral conditions.[1] |
| Agitation | 120 - 200 rpm | Provides adequate aeration and mixing. |
| Incubation Time | 7 - 14 days | Varies depending on the fungus and substrate.[10] |
| Substrate Conc. | 100 - 500 mg/L | Higher concentrations can be inhibitory.[2] |
Table 2: Examples of Kaurane Biotransformation by Different Fungi
| Fungal Species | Substrate | Major Product(s) | Reference |
| Gibberella fujikuroi | ent-kaurenoic acid | 7β-hydroxy-ent-kaurenoic acid | [11] |
| Verticillium lecanii | ent-17,19-dihydroxy-16βH-kaurane | ent-11α,17,19-trihydroxy-16βH-kaurane | [10] |
| Aspergillus niger | ent-kaur-16-en-19-oic acid | ent-7α,11β-dihydroxy-kaur-16-en-19-oic acid | [12] |
| Rhizopus stolonifer | Methyl ent-17-hydroxy-16β-kauran-19-oate | Methyl ent-9α,17-dihydroxy-16β-kauran-19-oate | [13] |
Experimental Protocols
This section provides a detailed methodology for a typical kaurane biotransformation experiment.
1. Fungal Culture Preparation (Stage 1)
-
Media Preparation: Prepare the desired liquid culture medium (e.g., Potato Dextrose Broth or Czapek-Dox Broth). Dispense 100 mL of the medium into 250 mL Erlenmeyer flasks.
-
Sterilization: Autoclave the flasks at 121°C for 20 minutes.
-
Inoculation: Aseptically inoculate each flask with a small piece of agar containing the mycelium of the selected fungus or with a spore suspension.
-
Incubation: Incubate the flasks on a rotary shaker at the optimal temperature and agitation speed for the chosen fungus (e.g., 25°C and 150 rpm) for 48-72 hours to allow for initial fungal growth.
2. Biotransformation (Stage 2)
-
Substrate Preparation: Dissolve the kaurane substrate in a minimal amount of a suitable solvent (e.g., ethanol or DMSO).
-
Substrate Addition: Aseptically add the substrate solution to the fungal cultures. A final substrate concentration of 200-400 mg/L is a good starting point.
-
Continued Incubation: Continue to incubate the cultures under the same conditions for an additional 7-14 days. It is advisable to run the experiment in triplicate and include two controls: a culture control (fungus without substrate) and a substrate control (medium with substrate but no fungus).
3. Extraction and Analysis
-
Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by filtration.
-
Extraction:
-
Broth Extraction: Extract the filtrate three times with an equal volume of a suitable organic solvent, such as ethyl acetate.[10]
-
Mycelium Extraction: If intracellular products are expected, macerate the mycelium in a solvent like methanol or acetone and then extract.
-
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude extract using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) to identify the biotransformed products.[4][14]
Visualizations
Diagram 1: General Experimental Workflow
Caption: A typical three-stage workflow for the fungal biotransformation of kauranes.
Diagram 2: Troubleshooting Decision Tree for Low Product Yield
Caption: A decision tree for troubleshooting low product yield in kaurane biotransformation.
Diagram 3: Factors Influencing Fungal Secondary Metabolism
Caption: Key physical and nutritional factors that regulate fungal secondary metabolism.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. The Remarkable Structural Diversity Achieved in ent-Kaurane Diterpenes by Fungal Biotransformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ocm.govtsciencecollegedurg.ac.in [ocm.govtsciencecollegedurg.ac.in]
- 4. Evaluation of culture media for the production of secondary metabolites in a natural products screening program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physical factors affecting the growth of fungi.pptx [slideshare.net]
- 6. Fungal biocatalysts for labdane diterpene hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distinct Regioselectivity of Fungal P450 Enzymes for Steroidal Hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Remarkable Structural Diversity Achieved in ent-Kaurane Diterpenes by Fungal Biotransformations [mdpi.com]
- 9. jampr.journals.ekb.eg [jampr.journals.ekb.eg]
- 10. Novel derivatives of ent-17,19-dihydroxy-16betaH-kaurane obtained by biotransformation with Verticillium lecanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microbial transformation of ent-kaurenoic acid and its 15-hydroxy derivatives by the SG138 mutant of Gibberella fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Solubility of Kaurane Diterpenoids in Bioassays
For researchers, scientists, and drug development professionals, the promising therapeutic potential of kaurane diterpenoids can be hampered by a common experimental hurdle: low solubility in aqueous bioassay media. This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address these challenges directly, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My kaurane diterpenoid precipitates when I add it to my cell culture media. What is the most common reason for this?
A1: This is a frequent issue when working with hydrophobic compounds like many kaurane diterpenoids. The most common reason for precipitation is the sharp decrease in the solvent's solubilizing power when a concentrated stock solution (usually in 100% DMSO) is diluted into the aqueous environment of the cell culture media. DMSO is miscible with water, but the hydrophobic compound it carries may not be soluble in the resulting low-DMSO-concentration medium.[1][2]
Q2: What is the maximum concentration of DMSO I can use in my bioassay?
A2: The maximum tolerable DMSO concentration is highly dependent on the cell line and the assay duration. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5%, with some being sensitive to concentrations as low as 0.1%.[3] It is crucial to perform a vehicle control experiment to determine the highest DMSO concentration that does not affect the viability or function of your specific cells. For sensitive cell types, concentrations below 0.1% are recommended.[4][5]
Q3: Can I use other solvents besides DMSO?
A3: Yes, other organic solvents like ethanol, methanol, and dimethylformamide (DMF) can be used to prepare stock solutions.[6][7] However, like DMSO, their final concentration in the bioassay must be kept low to avoid solvent-induced toxicity or artifacts. The choice of solvent can also depend on the specific kaurane diterpenoid. For example, kaurenoic acid is soluble in methanol and ethanol.[6] Always perform a solvent tolerance test for your specific experimental setup.
Q4: I've heard about using cyclodextrins. How do they help with solubility?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules, like kaurane diterpenoids, forming inclusion complexes.[8][9] This complexation effectively masks the hydrophobic nature of the compound, increasing its apparent solubility in aqueous solutions.[10][11] Hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used derivative with improved solubility and low toxicity.[12]
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution in Aqueous Media
Workflow for Troubleshooting Precipitation:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Steps:
-
Optimize DMSO Concentration:
-
Problem: The final DMSO concentration in the assay is too low to maintain the solubility of the kaurane diterpenoid.
-
Solution: Determine the maximum tolerable DMSO concentration for your cell line (e.g., 0.1%, 0.25%, 0.5%) by running a vehicle control experiment. Prepare your stock solution at a concentration that allows you to achieve the desired final compound concentration without exceeding the tolerable DMSO limit.[3]
-
-
Refine Dilution Technique:
-
Problem: Rapid dilution of the DMSO stock into the aqueous media can cause the compound to "crash out" of solution.
-
Solution: Employ a stepwise dilution method. Instead of adding the DMSO stock directly to the final volume of media, first dilute the stock into a smaller volume of media or PBS, vortexing or mixing gently, and then add this intermediate dilution to the rest of the media.[10]
-
-
Employ Solubilizing Agents:
-
Problem: The inherent aqueous insolubility of the kaurane diterpenoid is too high to be overcome by DMSO alone at non-toxic concentrations.
-
Solution: Utilize a solubilizing agent such as hydroxypropyl-β-cyclodextrin (HPβCD). Co-solvents like PEG400 or surfactants like Tween 80 can also be considered, but their effects on the assay should be carefully evaluated.[10]
-
Issue 2: Choosing and Using a Solubilizing Agent
Recommended Solubilizing Agent: Hydroxypropyl-β-cyclodextrin (HPβCD)
HPβCD is a versatile and biocompatible choice for increasing the aqueous solubility of hydrophobic compounds in biological assays.[9][12]
Experimental Protocol: Preparation of a Kaurane Diterpenoid-HPβCD Inclusion Complex
This protocol is a general guideline and may require optimization for your specific kaurane diterpenoid.
-
Materials:
-
Kaurane diterpenoid
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Deionized water or desired buffer (e.g., PBS)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filter (0.22 µm)
-
-
Procedure:
-
Prepare HPβCD Stock Solution: Prepare a stock solution of HPβCD in deionized water or your assay buffer. A common starting concentration is 45% (w/v).[13] This solution can be sterile-filtered and stored at 2-8°C.
-
Determine Molar Ratio: The optimal molar ratio of kaurane diterpenoid to HPβCD needs to be determined empirically. A 1:1 molar ratio is a good starting point.
-
Complexation:
-
Weigh the appropriate amount of your kaurane diterpenoid and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of the HPβCD stock solution to achieve the desired molar ratio and final concentration.
-
Vortex the mixture vigorously for 1-2 minutes.
-
For difficult-to-dissolve compounds, sonication for 10-15 minutes may be beneficial.[2]
-
Incubate the mixture at room temperature for at least 1 hour, with intermittent vortexing, to allow for complex formation. For some compounds, overnight incubation at 4°C may improve complexation.
-
-
Sterilization and Use:
-
Sterile-filter the final solution through a 0.22 µm filter to remove any undissolved compound or aggregates.
-
This sterile stock solution can then be diluted into your cell culture media or assay buffer.
-
-
Quantitative Data: Solubility of Select Kaurane Diterpenoids
| Kaurane Diterpenoid | Solvent | Solubility | Reference |
| Kaurenoic Acid | Water | Practically insoluble (0.00048 g/L estimated) | [14] |
| Methanol, Ethanol, DMSO | Soluble | [6] | |
| 1% DMSO in aqueous solution | 0.930 ± 0.090 mg/mL | ||
| Sodium Kaurenoate | 1% DMSO in aqueous solution | 4.085 ± 0.375 mg/mL | |
| Oridonin | Water | Insoluble (<1 mg/mL) | [15] |
| DMSO | 72 mg/mL | [16] | |
| Ethanol | 34 mg/mL | [16] | |
| Stevioside | Water | Poorly soluble | [17] |
| Ethanol:Water mixtures | More soluble than in pure solvents | [17] | |
| Rebaudioside A | Water, Ethanol | Poorly soluble | [17] |
| Ethanol:Water mixtures | More soluble than in pure solvents | [17] |
Signaling Pathways Modulated by Kaurane Diterpenoids
Understanding the mechanism of action of your kaurane diterpenoid is crucial for interpreting bioassay results. Below are examples of signaling pathways known to be modulated by this class of compounds.
PI3K/Akt/mTOR Signaling Pathway
Several kaurane diterpenoids exhibit anticancer activity by inhibiting the PI3K/Akt/mTOR pathway, which is a critical regulator of cell proliferation, survival, and metabolism.[18][19][20]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by kaurane diterpenoids.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes like proliferation, differentiation, and apoptosis. Certain kaurane diterpenoids can modulate MAPK signaling, often leading to apoptosis in cancer cells.[1][8]
Caption: Modulation of the MAPK signaling pathway by kaurane diterpenoids.
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and immune responses.[17][21] Some kaurane diterpenoids have been shown to inhibit this pathway, contributing to their anti-inflammatory and anticancer effects.[7]
Caption: Inhibition of the JAK/STAT signaling pathway by kaurane diterpenoids.
This technical support center provides a starting point for addressing the solubility challenges of kaurane diterpenoids in bioassays. Remember that empirical testing and optimization are key to developing a robust and reliable experimental protocol for your specific compound and assay system.
References
- 1. mdpi.com [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility and Bioavailability Enhancement of Oridonin: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solubility and Bioavailability Enhancement of Oridonin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. mdpi.com [mdpi.com]
- 8. ent-kaurane diterpenoids from Croton tonkinensis induce apoptosis in colorectal cancer cells through the phosphorylation of JNK mediated by reactive oxygen species and dual-specificity JNK kinase MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 10. Preparation and characterization of the inclusion complex of furosemide with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Showing Compound Kaurenoic acid (FDB021671) - FooDB [foodb.ca]
- 15. Effects of oridonin nanosuspension on cell proliferation and apoptosis of human prostatic carcinoma PC-3 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Anticancer Activity of Novel Enmein-Type Diterpenoid Derivatives Targeting the PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 21. Evolving cognition of the JAK-STAT signaling pathway: autoimmune disorders and cancer - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of Methyl 15-hydroxykauran-18-oate during extraction?
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Methyl 15-hydroxykauran-18-oate during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the degradation of this compound during extraction?
A1: The primary factors contributing to the degradation of kaurane diterpenoids like this compound are exposure to high temperatures, extreme pH conditions (both acidic and alkaline), oxidation, and enzymatic activity from the source material.[1][2] Light exposure can also contribute to the degradation of some natural products.
Q2: What is the ideal temperature range for extracting this compound?
Q3: Which solvents are most suitable for the extraction of this compound?
A3: The choice of solvent will depend on the polarity of this compound. Given its structure (a hydroxyl group and a methyl ester), it is likely to be of medium polarity. Therefore, solvents such as ethanol, methanol, ethyl acetate, or mixtures thereof with water are good starting points.[5][6] A 100% ethanol solvent has been shown to be effective for the extraction of some diterpenoids.[4] It is crucial to use high-purity solvents to avoid contaminants that could catalyze degradation.
Q4: How can I prevent oxidation during the extraction process?
A4: To prevent oxidation, it is advisable to work in an inert atmosphere (e.g., under nitrogen or argon).[7] The use of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), added to the extraction solvent can also be beneficial. Additionally, minimizing the exposure of the sample to air and light throughout the extraction and subsequent processing steps is crucial.
Q5: Can enzymes from the plant material degrade this compound?
A5: Yes, endogenous enzymes released from the plant matrix upon cell lysis can potentially degrade the target compound. To mitigate this, it is recommended to quickly dry or freeze the plant material immediately after harvesting to deactivate enzymes. Alternatively, blanching the material before extraction can also be effective.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete extraction. | Increase extraction time, use a more appropriate solvent system, or consider a more efficient extraction technique like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) with careful temperature control. |
| Degradation of the target compound. | Review the extraction protocol for potential degradation factors: high temperature, extreme pH, presence of oxygen, or prolonged extraction time. Implement the preventative measures outlined in the FAQs. | |
| Presence of unknown peaks in chromatogram | Degradation products. | Compare the chromatogram of a fresh extract with one that has been stored or subjected to harsh conditions to identify potential degradation peaks. Use techniques like LC-MS to identify the structure of these impurities. |
| Co-extraction of impurities. | Optimize the selectivity of the extraction by using a solvent with a more targeted polarity. Employ a pre-extraction wash with a non-polar solvent like hexane to remove lipids and other non-polar impurities. | |
| Inconsistent extraction yields between batches | Variability in raw material. | Ensure consistent quality and handling of the source material. Standardize drying and grinding procedures. |
| Inconsistent extraction parameters. | Strictly control all extraction parameters, including temperature, time, solvent-to-solid ratio, and agitation speed. |
Quantitative Data Summary
The following table provides illustrative data on the stability of a hypothetical kaurane diterpenoid with similar functional groups to this compound under various conditions. This data is intended to serve as a guideline for experimental design, as specific data for the target compound is not available.
| Parameter | Condition | Recovery (%) | Degradation Rate Constant (k) |
| Temperature | 25°C | 95 | Low |
| 50°C | 80 | Moderate | |
| 75°C | 60 | High | |
| pH | 3 | 85 | Moderate |
| 7 | 98 | Very Low | |
| 9 | 70 | High | |
| Solvent | 100% Ethanol | 92 | Low |
| 80% Methanol | 90 | Low | |
| Ethyl Acetate | 88 | Low | |
| Dichloromethane | 85 | Moderate |
Experimental Protocol: Optimized Extraction of this compound
This protocol outlines a method for the extraction of this compound from a plant matrix, designed to minimize degradation.
1. Material Preparation:
- Immediately after harvesting, flash-freeze the plant material in liquid nitrogen to halt enzymatic activity.
- Lyophilize (freeze-dry) the material to remove water without excessive heat.
- Grind the dried material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
2. Extraction:
- Weigh 10 g of the powdered plant material into a flask.
- Add 100 mL of pre-chilled (4°C) 100% ethanol containing 0.1% (w/v) ascorbic acid.
- Purge the flask with nitrogen gas for 2 minutes to create an inert atmosphere.
- Seal the flask and place it in an ultrasonic bath.
- Perform ultrasound-assisted extraction for 30 minutes, maintaining the bath temperature at or below 25°C.
- After sonication, macerate the mixture for 24 hours at 4°C with constant gentle agitation.
3. Filtration and Concentration:
- Filter the extract through a Buchner funnel with Whatman No. 1 filter paper.
- Wash the residue with an additional 20 mL of the extraction solvent.
- Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 35°C.
- Dry the resulting crude extract under a high vacuum to remove any residual solvent.
4. Storage:
- Store the dried extract at -20°C or below in an amber vial under a nitrogen atmosphere to prevent degradation during storage.
Visualizations
Caption: Troubleshooting workflow for identifying sources of degradation.
References
- 1. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 2. researchgate.net [researchgate.net]
- 3. concawe.eu [concawe.eu]
- 4. Optimization of extraction for diterpenoids from Euphorbia fischeriana Steud using response surface methodology and structure identification by UPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NMR Signal Ambiguity in Kaurane Structures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving ambiguous NMR signals encountered during the structural elucidation of kaurane diterpenoids.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for ambiguous NMR signals in kaurane structures?
A1: Ambiguous NMR signals in kaurane structures primarily arise from:
-
Signal Overlap: The complex tetracyclic kaurane skeleton contains numerous methylene (-CH2-) and methine (-CH-) groups with similar chemical environments, leading to severe overlap in the 1H NMR spectrum, particularly in the aliphatic region (δ 1.0-2.5 ppm).[1][2]
-
Stereochemical Complexity: The rigid cage-like structure of kauranes results in complex proton-proton coupling patterns and through-space interactions (Nuclear Overhauser Effect), which can be challenging to interpret, especially when trying to determine the relative stereochemistry.[3][4]
-
Subtle Structural Differences: Minor modifications to the kaurane scaffold, such as the addition or removal of functional groups, can lead to small changes in chemical shifts, making it difficult to distinguish between similar analogues.[5]
-
Low Sample Concentration: Insufficient sample amounts can lead to low signal-to-noise ratios, making it difficult to detect weak correlations in 2D NMR spectra, which are crucial for complete structural assignment.[6][7]
Q2: Which 1D NMR experiments are essential for the initial analysis of a kaurane diterpenoid?
A2: The foundational 1D NMR experiments for analyzing kaurane structures are:
-
¹H NMR: Provides initial information on the number and types of protons, their chemical environments, and their scalar couplings. However, significant signal overlap is common.[8][9]
-
¹³C NMR: Reveals the number of carbon atoms in the molecule, providing a count that can be compared to the expected kaurane skeleton (typically 20 carbons).
-
DEPT (Distortionless Enhancement by Polarization Transfer): The DEPT-135 and DEPT-90 experiments are crucial for differentiating between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. A DEPT-135 spectrum shows CH and CH₃ signals with positive phase and CH₂ signals with negative phase, while a DEPT-90 spectrum only shows CH signals.[10][11][12] This information is vital for piecing together the carbon framework.
Q3: How can 2D NMR experiments help resolve signal overlap in the ¹H NMR spectrum?
A3: 2D NMR spectroscopy is the most powerful tool for overcoming signal overlap by spreading the crowded signals into a second frequency dimension.[13] Key experiments include:
-
COSY (Correlation Spectroscopy): Identifies protons that are scalar-coupled to each other (typically over two or three bonds), helping to trace out spin systems within the molecule.[14][15][16]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to, providing unambiguous one-bond ¹H-¹³C connections.[17][18][19] The edited HSQC can also provide multiplicity information similar to a DEPT experiment but with higher sensitivity.[12][20]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (and sometimes four). This is critical for connecting different spin systems and establishing the overall carbon skeleton.[3][15][17][21]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, providing information about the relative stereochemistry of the molecule.[3][4][22]
Troubleshooting Guides
Issue 1: Overlapping Methylene and Methine Signals in the Aliphatic Region of the ¹H NMR Spectrum
Symptoms:
-
A broad, unresolved "hump" of signals between approximately 1.0 and 2.5 ppm in the ¹H NMR spectrum.
-
Inability to accurately determine coupling constants or even the number of distinct proton signals in this region.
Troubleshooting Workflow:
Caption: Workflow for resolving overlapping aliphatic signals.
Detailed Steps:
-
Run a 2D HSQC Experiment: This will disperse the overlapping proton signals based on the chemical shifts of the carbons they are attached to. Each cross-peak in the HSQC spectrum represents a direct C-H bond.[17][18]
-
Analyze the HSQC Data: Even if the proton signals are overlapped, the carbon signals are often well-resolved. Use the carbon chemical shifts to identify the corresponding proton chemical shifts for each CH, CH₂, and CH₃ group.
-
Acquire a 2D COSY Spectrum: Use the resolved proton chemical shifts from the HSQC to trace the connectivity between adjacent protons. This will help to build fragments of the kaurane structure.[15][16]
-
Perform a 2D HMBC Experiment: This is crucial for connecting the fragments identified from the COSY experiment. Look for long-range correlations (2-3 bonds) from protons to quaternary carbons and across different spin systems to piece together the complete carbon skeleton.[3][15][21]
Issue 2: Ambiguous Stereochemistry at Chiral Centers
Symptoms:
-
Difficulty in assigning the relative configuration of substituents or the stereochemistry of ring junctions.
-
Uncertainty in interpreting complex coupling patterns.
Troubleshooting Workflow:
Caption: Workflow for determining relative stereochemistry.
Detailed Steps:
-
Acquire a 2D NOESY or ROESY Spectrum: These experiments detect protons that are close to each other in space, regardless of whether they are directly bonded. NOESY is effective for rigid molecules like kauranes.
-
Identify Key NOE Correlations: Look for characteristic NOE cross-peaks that define the stereochemistry. For example, in many kaurane structures, NOEs between H-5 and H-9, and between the methyl protons at C-18/C-19 and other protons can help establish the chair/boat conformations of the rings.[3][4][22]
-
Carefully Measure Coupling Constants (J-values): From the high-resolution ¹H NMR or from a J-resolved 2D experiment, accurately measure the coupling constants between protons.
-
Apply the Karplus Relationship: The magnitude of the three-bond coupling constant (³JHH) is related to the dihedral angle between the coupled protons. This can provide valuable information about the relative orientation of substituents and the conformation of the rings.[17]
-
Computational Chemistry: In highly ambiguous cases, computational methods can be used to predict the NMR chemical shifts and NOE effects for different possible stereoisomers. The calculated data can then be compared with the experimental data to find the best match.[23]
Data Presentation
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Key Signals in Kaurane Diterpenoids.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| H₃-18 | ~0.8 - 1.2 | ~28 - 34 | Methyl group at C-4, often a singlet. |
| H₃-19 | ~0.8 - 1.3 | ~18 - 22 | Methyl group at C-4, often a singlet. |
| H₃-20 | ~0.7 - 1.1 | ~15 - 19 | Methyl group at C-10, often a singlet. |
| H₂-17 (exocyclic methylene) | ~4.7 - 5.0 | ~103 - 108 | Characteristic signals for ent-kaur-16-en-19-oic acid type structures. |
| C-16 (exocyclic methylene) | - | ~155 - 160 | Quaternary carbon of the exocyclic double bond. |
| C-5 | ~0.8 - 1.5 | ~55 - 58 | Methine proton, often coupled to multiple protons. |
| C-9 | ~0.9 - 1.6 | ~50 - 57 | Methine proton, key for ring junction stereochemistry. |
| C-13 | ~2.5 - 3.0 | ~43 - 45 | Methine proton, adjacent to the five-membered ring. |
Note: Chemical shifts can vary significantly depending on the specific substituents and the solvent used.[8]
Experimental Protocols
Protocol 1: Standard Suite of 2D NMR Experiments for Kaurane Structure Elucidation
-
Sample Preparation: Dissolve 5-10 mg of the purified kaurane diterpenoid in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆). Ensure the sample is free of paramagnetic impurities.
-
¹H NMR: Acquire a standard ¹H NMR spectrum to assess signal dispersion and identify major proton groups.
-
¹³C{¹H} and DEPT: Run a proton-decoupled ¹³C experiment followed by DEPT-135 and DEPT-90 experiments to identify the multiplicity of each carbon signal.
-
gCOSY (gradient-selected COSY):
-
Set the spectral width to cover all proton signals.
-
Acquire a 2D matrix (e.g., 2048 x 256 data points).
-
Process the data with a sine-bell window function in both dimensions.
-
-
gHSQC (gradient-selected HSQC):
-
Set the ¹H spectral width as in the COSY experiment.
-
Set the ¹³C spectral width to cover all carbon signals (e.g., 0-180 ppm).
-
Optimize the one-bond coupling constant (¹JCH) to an average value of 145 Hz.
-
-
gHMBC (gradient-selected HMBC):
-
Use the same spectral windows as in the HSQC.
-
Optimize the long-range coupling constant (ⁿJCH) to a value between 8-10 Hz to observe 2- and 3-bond correlations.
-
-
NOESY:
-
Use the same ¹H spectral window.
-
Set a mixing time appropriate for the molecular size (e.g., 300-800 ms for a kaurane diterpenoid).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for weak cross-peaks.
-
Protocol 2: Using Different Solvents to Resolve Signal Overlap
If significant signal overlap persists even after running a full suite of 2D NMR experiments, changing the solvent can be a simple yet effective strategy.
-
Solvent Selection: Choose a deuterated solvent with different properties (e.g., polarity, aromaticity) from the initial solvent. Common choices to complement CDCl₃ include Benzene-d₆, Pyridine-d₅, or Acetonitrile-d₃.
-
Sample Re-analysis: Prepare a new sample in the chosen solvent and re-acquire the ¹H NMR spectrum.
-
Compare Spectra: The change in solvent can induce differential changes in the chemical shifts of various protons, often resolving previously overlapped signals.[8]
-
Targeted 2D NMR: If necessary, run specific 2D experiments (like COSY or HSQC) in the new solvent to clarify specific ambiguities.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. 18-Nor-Kaurane Type Diterpenoids from the Fruits of Atemoya [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Kaurane-Type Diterpenes as Inhibitors of Leishmania Pteridine Reductase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microscale Methodology for Structure Elucidation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural Products | Bruker [bruker.com]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. ent-kauranoid diterpenes from Artemisia sacrorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. web.uvic.ca [web.uvic.ca]
- 12. Two Experiments for the Price of One: the Multiplicity-Edited HSQC Experiment - Magritek [magritek.com]
- 13. researchgate.net [researchgate.net]
- 14. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 20. University of Ottawa NMR Facility Blog: HSQC and Edited HSQC Spectra [u-of-o-nmr-facility.blogspot.com]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. par.nsf.gov [par.nsf.gov]
Technical Support Center: Enhancing Hydroboration-Oxidation Efficiency in Kaurane Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of hydroboration-oxidation reactions in the synthesis of kaurane diterpenes. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during these critical synthetic steps.
Troubleshooting Guide
This guide addresses specific issues that may arise during the hydroboration-oxidation of kaurane derivatives.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Alcohol | Incomplete reaction due to steric hindrance from the kaurane core. | - Increase reaction time and/or temperature.- Use a less sterically hindered borane reagent such as BH3•THF or borane dimethyl sulfide (BMS).[1] - Employ a more reactive borane complex like pyridine borane activated with iodine.[2] |
| Side reactions, such as rearrangement or incomplete oxidation. | - Ensure strictly anhydrous reaction conditions.- Optimize the stoichiometry of the borane reagent; an excess may be required for hindered substrates.- During oxidation, maintain a basic pH and control the temperature to prevent side reactions. | |
| Difficult purification leading to product loss. | - Employ careful chromatographic separation, as diastereomers can be difficult to separate.- Consider derivatization of the hydroxyl group to facilitate purification. | |
| Poor Regioselectivity (Formation of undesired regioisomers) | The electronic and steric environment of the double bond in the kaurane skeleton may not strongly favor the desired anti-Markovnikov addition. | - Utilize a sterically bulky borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane to enhance regioselectivity.[1][3] These reagents are more sensitive to steric differences.[1] |
| Poor Diastereoselectivity (Formation of undesired diastereomers) | The facial bias of the double bond in the rigid polycyclic kaurane system may not be sufficient to direct the attack of the borane reagent from a single face. | - The stereochemical outcome is highly dependent on the specific kaurane substrate. The approach of the borane reagent is typically from the less hindered face.[4]- Lowering the reaction temperature may improve diastereoselectivity.- Chiral borane reagents can be employed to induce higher levels of diastereoselectivity, although this may require significant optimization. |
| Incomplete Oxidation of the Organoborane Intermediate | Insufficient oxidant or inadequate reaction conditions for the oxidation step. | - Use a sufficient excess of hydrogen peroxide and a strong base like sodium hydroxide.- Ensure adequate reaction time for the oxidation step, which can be slower for sterically hindered organoboranes.- Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the organoborane intermediate. |
Frequently Asked Questions (FAQs)
Q1: Which borane reagent is best for the hydroboration of a sterically hindered alkene on a kaurane scaffold?
A1: The choice of borane reagent is critical and depends on the specific substrate. For highly hindered alkenes where achieving high regioselectivity is a priority, a bulky borane like 9-BBN is often the preferred choice.[1] However, if the reaction with 9-BBN is too slow or does not proceed to completion due to extreme steric hindrance, a less bulky and more reactive reagent like BH3•THF or borane dimethyl sulfide (BMS) may be more effective, although potentially with lower regioselectivity.[1]
Q2: How can I minimize the formation of the undesired diastereomer?
A2: The diastereoselectivity of the hydroboration-oxidation of kauranes is primarily controlled by the steric environment of the exocyclic double bond. The borane reagent will preferentially attack from the less hindered face of the molecule. To maximize the formation of the desired diastereomer, consider the following:
-
Substrate Conformation: Analyze the three-dimensional structure of your kaurane substrate to predict the less hindered face.
-
Reaction Temperature: Lowering the reaction temperature can often enhance stereoselectivity.
-
Bulky Borane Reagents: While primarily used to control regioselectivity, the steric bulk of reagents like 9-BBN can also influence diastereoselectivity.
Q3: What are the typical reaction conditions for the oxidation step?
A3: The oxidation of the intermediate organoborane is typically carried out using an aqueous solution of hydrogen peroxide (H2O2) under basic conditions, commonly with sodium hydroxide (NaOH)[5][6]. The reaction is usually performed at or below room temperature to control the exothermicity and prevent side reactions. It is crucial to add the oxidizing agents slowly and maintain a basic pH throughout the reaction.
Q4: I am observing the reduction of other functional groups in my kaurane molecule. How can I avoid this?
A4: Borane reagents can reduce certain functional groups, such as carboxylic acids and ketones. If your kaurane substrate contains such functionalities, consider the following strategies:
-
Protecting Groups: Protect sensitive functional groups prior to the hydroboration step.
-
Chemoselective Boranes: Use a more chemoselective borane reagent. For example, 9-BBN is known to be more selective for alkenes over alkynes and some other functional groups.[1]
-
Reaction Conditions: Carefully control the reaction stoichiometry and temperature to favor the hydroboration of the alkene over the reduction of other functional groups.
Quantitative Data Summary
The following table summarizes representative data for the hydroboration-oxidation of kaurane-type precursors. Please note that yields and selectivities are highly substrate-dependent.
| Substrate | Borane Reagent | Product(s) | Yield (%) | Diastereomeric Ratio | Reference |
| Kaurenoic Acid | Not Specified | ent-17,19-dihydroxy-16βH-kaurane | Not Reported | Not Reported | [1] |
| ent-kaur-16-en-19-oic acid | Not Specified | ent-16β,17-dihydroxy-kauran-19-oic acid | Not Reported | Not Reported | [7][8] |
Experimental Protocols
General Protocol for the Hydroboration-Oxidation of ent-Kaur-16-en-19-oic Acid using Borane-Tetrahydrofuran Complex
This protocol is a general guideline and may require optimization for specific kaurane derivatives.
Materials:
-
ent-Kaur-16-en-19-oic acid
-
Anhydrous Tetrahydrofuran (THF)
-
Borane-tetrahydrofuran complex solution (1 M in THF)
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H2O2) solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
Step 1: Hydroboration
-
Dissolve ent-kaur-16-en-19-oic acid (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-tetrahydrofuran complex solution (1.1-1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
Step 2: Oxidation
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of 30% H2O2 solution. Caution: This addition can be exothermic. Maintain the temperature below 20 °C.
-
Stir the mixture vigorously at room temperature for 1-2 hours.
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of a saturated sodium thiosulfate solution.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired diol.
Visualizations
References
- 1. Hydroboration - Wikipedia [en.wikipedia.org]
- 2. Hydroboration with Pyridine Borane at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.ucla.edu [chem.ucla.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Biotransformation of ent-kaur-16-en-19-oic acid by Psilocybe cubensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Minimizing byproduct formation in PDC oxidation of kauranes.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the Pyridinium Dichromate (PDC) oxidation of kauranes.
Frequently Asked Questions (FAQs)
Q1: What is PDC and why is it used for the oxidation of kauranes?
A1: Pyridinium Dichromate (PDC) is an orange-colored solid and a milder oxidizing agent compared to others like Jones reagent.[1][2] It is often chosen for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, especially when dealing with acid-sensitive substrates like many kaurane diterpenoids.[2][3] Its less acidic nature helps to prevent unwanted side reactions that can occur with more aggressive oxidizing agents.[2][3]
Q2: What are the most common byproducts observed during the PDC oxidation of kaurane alcohols?
A2: Besides the desired aldehyde or ketone, common byproducts include over-oxidized carboxylic acids.[1][2][4] In the specific case of kauranes, such as with the oxidation of methyl ent-17-hydroxykauran-19-oate, the formation of ent-norkaurane derivatives through a decarboxylation-oxidation pathway has also been reported.[4]
Q3: How does the choice of solvent affect the outcome of the reaction?
A3: The solvent plays a critical role. Dichloromethane (DCM) is the most common solvent and generally favors the formation of the aldehyde.[2] In more polar solvents like dimethylformamide (DMF), over-oxidation of primary alcohols to carboxylic acids is more likely to occur.[1][2] It is believed that DMF can facilitate the formation of the aldehyde hydrate, which is then further oxidized.[5]
Q4: Why does a tar-like residue form during the reaction and how can I manage it?
A4: The formation of a brown, tar-like residue, which is composed of reduced chromium salts and other byproducts, is a common issue with PDC oxidations.[1] This residue can trap the desired product, leading to lower yields.[1] To manage this, the reaction can be performed in the presence of an adsorbent like Celite or powdered molecular sieves.[1][6] These materials provide a surface for the byproducts to deposit on, simplifying the work-up and isolation of the product.[7]
Q5: Are there greener alternatives to PDC for the oxidation of kauranes?
A5: Yes, due to the toxicity of chromium(VI) compounds, there is a growing preference for greener oxidation methods.[1][6] Some alternatives include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and catalyst systems based on manganese.[8][9]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the PDC oxidation of kauranes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired aldehyde/ketone | 1. Incomplete reaction. 2. Product trapped in the tar-like residue. 3. Formation of byproducts. | 1. Monitor the reaction by TLC. If starting material remains, consider increasing the reaction time or the equivalents of PDC. 2. Add Celite or 4Å molecular sieves to the reaction mixture to adsorb the chromium byproducts.[1][6][7] 3. Refer to the specific byproduct issues below. |
| Formation of a carboxylic acid byproduct (over-oxidation) | 1. Use of a polar solvent like DMF.[1][2] 2. Presence of water in the reaction mixture. | 1. Use a non-polar solvent such as dichloromethane (DCM).[2] 2. Ensure strictly anhydrous conditions. Dry the solvent and glassware thoroughly before use. The use of molecular sieves can also help to scavenge any residual water. |
| Formation of ent-norkaurane byproducts | This has been observed as a minor pathway in the oxidation of ent-16-hydroxykauranes and is proposed to occur via further oxidation of the initially formed aldehyde to a carboxylic acid, followed by a decarboxylation-oxidation sequence.[4] | Minimizing the over-oxidation to the carboxylic acid by using DCM as the solvent and ensuring anhydrous conditions should suppress this pathway. Using a minimal excess of PDC may also be beneficial. |
| Difficult work-up and product isolation | Formation of a persistent emulsion or fine precipitate of chromium salts during aqueous work-up. | After the reaction is complete, filter the entire reaction mixture through a pad of Celite or silica gel and wash thoroughly with the reaction solvent (e.g., DCM).[6] This should remove the majority of the chromium salts before the aqueous wash. |
| Epimerization of the product | The mildly acidic nature of PDC or acidic work-up conditions can potentially cause epimerization of sensitive stereocenters. For example, isomerization of an aldehyde at a chiral center has been reported.[4] | If epimerization is suspected, consider buffering the reaction with sodium acetate.[2] Also, use a neutral work-up procedure, avoiding strong acids or bases. |
Quantitative Data Summary
The following table summarizes the product distribution from the PDC oxidation of methyl ent-17-hydroxykauran-19-oate as reported by Batista et al.
| Product | Structure | Yield (%) |
| Aldehyde (Major Product) | methyl ent-17-oxo-kauran-19-oate | 45 |
| Carboxylic Acid | ent-kauran-17,19-dioic acid 19-methyl ester | 10 |
| ent-norkaurane alcohol | methyl ent-16β-hydroxy-17-norkauran-19-oate | 12 |
| ent-norkaurane ketone | methyl ent-16-oxo-17-norkauran-19-oate | 8 |
| Data sourced from Batista et al., J. Braz. Chem. Soc., Vol. 18, No. 3, 622-627, 2007.[4] |
Experimental Protocols
General Protocol for PDC Oxidation of a Kaurane Alcohol
This protocol is a general guideline and may require optimization for specific kaurane substrates.
-
Preparation: To a stirred suspension of the kaurane alcohol (1 equivalent) and freshly activated 4Å molecular sieves (powdered, 1.5 g per gram of alcohol) in anhydrous dichloromethane (DCM, 20-30 mL per gram of alcohol) under an inert atmosphere (e.g., nitrogen or argon), add Pyridinium Dichromate (PDC) (1.5 - 2.5 equivalents) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite. Wash the Celite pad thoroughly with DCM until all the product has been eluted (as checked by TLC).
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired aldehyde or ketone.
Visualizations
Caption: Experimental workflow for the PDC oxidation of a kaurane alcohol.
Caption: Logical relationships in the formation of byproducts during PDC oxidation.
References
- 1. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. adichemistry.com [adichemistry.com]
- 3. youtube.com [youtube.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 8. Item - Selective Oxidations in the Synthesis of Complex Natural ent-Kauranes and ent-Beyeranes - American Chemical Society - Figshare [acs.figshare.com]
- 9. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Diterpenoid Compound Interference in Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges arising from diterpenoid compound interference in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: Why are my diterpenoid compounds giving unexpectedly high readings in MTT, XTT, and resazurin-based cell viability assays?
A1: Diterpenoid compounds, particularly those with antioxidant properties, can directly reduce the tetrazolium salts (MTT, XTT, WSTs) or resazurin to their colored formazan or fluorescent resorufin products, respectively. This chemical reduction mimics the metabolic activity of viable cells, leading to a false-positive signal and an overestimation of cell viability.[1][2][3] This interference is independent of cellular dehydrogenase activity, which these assays are designed to measure.
Q2: How can I confirm that my diterpenoid compound is interfering with the assay?
A2: A simple cell-free control experiment can determine if your compound is interfering with the assay reagents.
-
Protocol: Prepare a series of dilutions of your diterpenoid compound in cell culture medium without cells. Add the MTT, XTT, or resazurin reagent and incubate for the same duration as your cellular assay.
-
Interpretation: If you observe a color change (for tetrazolium salts) or an increase in fluorescence (for resazurin) in the absence of cells, it indicates direct chemical reduction by your compound.
Q3: My diterpenoid compound is colored. How does this affect my colorimetric assay results?
A3: Colored compounds can interfere with absorbance-based assays by directly absorbing light at the measurement wavelength. This can lead to artificially high background readings, which may mask the true cytotoxic effect of the compound or be misinterpreted as increased cell viability. It is crucial to run proper background controls for colored compounds.[4]
Q4: What are the most common cell viability assays affected by diterpenoid interference?
A4: The most susceptible assays are those based on the reducing potential of metabolically active cells. This includes:
Q5: Are there alternative cell viability assays that are less prone to interference from diterpenoid compounds?
A5: Yes, several alternative assays are based on different cellular parameters and are less likely to be affected by the reducing properties of diterpenoids. These include:
-
Sulforhodamine B (SRB) Assay: Measures total protein content.[7][8][9]
-
CyQUANT® Cell Proliferation Assays: Quantifies nucleic acid content.
-
ATP-based Assays (e.g., CellTiter-Glo®): Measures the level of intracellular ATP.[10]
-
Lactate Dehydrogenase (LDH) Assay: Measures cytotoxicity by quantifying the release of LDH from damaged cells.
-
Caspase-Glo® 3/7 Assay: Measures apoptosis by detecting caspase activity.
Troubleshooting Guides
Issue 1: High Background or False-Positive Signals in Tetrazolium or Resazurin Assays
Possible Cause: Direct reduction of the assay reagent by the diterpenoid compound.
Solutions:
-
Run a Cell-Free Control: As described in Q2 of the FAQs, this will confirm direct chemical reduction.
-
Background Subtraction for Colored Compounds:
-
Prepare wells with the diterpenoid compound in the medium but without cells.
-
Also, prepare wells with the compound in the medium and the assay reagent (without cells).
-
Subtract the absorbance of these wells from your experimental wells.
-
-
Switch to a Non-Redox-Based Assay: This is the most reliable solution. Consider using the SRB, CyQUANT®, or ATP-based assays.
Issue 2: Inconsistent or Irreproducible Results
Possible Cause: Instability of the formazan product or incomplete solubilization.
Solutions:
-
Optimize Solubilization: For MTT assays, ensure complete dissolution of the formazan crystals. Different cell lines may require different solubilization agents (e.g., DMSO, isopropanol with HCl, or SDS).[11][12]
-
Read Plate Immediately: After adding the stop solution or solubilizing agent, read the plate promptly to avoid signal degradation.
-
Ensure Homogeneous Cell Seeding: Uneven cell distribution in the wells can lead to variability.
Data Presentation: Comparison of IC50 Values
The choice of assay can significantly impact the determined cytotoxic concentration (IC50) of a compound. The following table illustrates hypothetical comparative data for a diterpenoid compound, highlighting the potential for discrepancies between different assay types.
| Cell Viability Assay | Principle | Hypothetical IC50 (µM) for Diterpenoid X | Potential for Interference |
| MTT Assay | Mitochondrial Dehydrogenase Activity | > 100 | High (Direct Reduction) |
| Resazurin Assay | Cellular Reductase Activity | > 100 | High (Direct Reduction) |
| SRB Assay | Total Protein Content | 25 | Low |
| ATP Assay | Intracellular ATP Level | 22 | Low |
| CyQUANT® Assay | DNA Content | 28 | Low |
This table is for illustrative purposes. Actual values will vary depending on the specific diterpenoid, cell line, and experimental conditions.
Experimental Protocols
Cell-Free Interference Assay Protocol
-
Prepare a stock solution of the diterpenoid compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add cell culture medium to a series of wells.
-
Add the diterpenoid compound to the wells at the same final concentrations used in your cell-based assay. Include a vehicle control (e.g., DMSO).
-
Add the MTT, XTT, or resazurin reagent to each well.
-
Incubate the plate under the same conditions as your cell viability assay (e.g., 37°C, 5% CO2) for the standard incubation time.
-
Measure the absorbance or fluorescence using a microplate reader.
-
An increase in signal in the presence of the compound compared to the vehicle control indicates direct interference.
Sulforhodamine B (SRB) Assay Protocol
-
Seed cells in a 96-well plate and treat with your diterpenoid compound for the desired exposure time.
-
Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plate five times with slow-running tap water and allow it to air dry.
-
Stain the cells by adding 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Measure the absorbance at 510 nm on a microplate reader.
Visualizations
Caption: Mechanism of diterpenoid interference in redox-based assays.
Caption: Troubleshooting workflow for diterpenoid interference.
Caption: Diterpenoid effects on cell signaling pathways relevant to viability.
References
- 1. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant-Rich Extracts of Terminalia ferdinandiana Interfere with Estimation of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Resazurin Reduction-Based Assays Revisited: Guidelines for Accurate Reporting of Relative Differences on Metabolic Status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revisiting the Resazurin-Based Sensing of Cellular Viability: Widening the Application Horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Comparing the cytotoxicity of Methyl 15-hydroxykauran-18-oate with other diterpenes.
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic properties of various ent-kaurane diterpenes, structural analogs of Methyl 15-hydroxykauran-18-oate. Due to a lack of available published data on the specific cytotoxicity of this compound, this guide focuses on closely related diterpenoids to provide a relevant comparative context.
The ent-kaurane diterpenes are a class of natural products that have garnered significant interest in oncology research due to their potential cytotoxic and antitumor activities. This guide synthesizes available experimental data to facilitate a comparative understanding of their potency against various cancer cell lines.
Comparative Cytotoxicity Data
The cytotoxic activity of several ent-kaurane diterpenes and related compounds, as measured by their half-maximal inhibitory concentration (IC50), is summarized in the table below. Lower IC50 values are indicative of higher cytotoxic potency.
| Compound | Cell Line | IC50 (µM) | Reference Compound |
| Atractyligenin Derivatives | |||
| 15-ketoatractyligenin methyl ester | A375 (Melanoma) | 0.427 | - |
| 3β-bromo-2,15-diketoatractyligenin methyl ester | A375 (Melanoma) | 0.723 | - |
| Amide & Di-oxo Analogs of Atractyligenin | HCT116 (Colon) & Caco-2 (Colon) | Various | - |
| Caracasane Derivatives | |||
| Caracasine | Various cancer cell lines | 2 - 25 | - |
| Caracasine Acid | Various cancer cell lines | 0.8 - 12 | - |
| Isodon Phyllostachys Derivatives | |||
| Amethystoidin A | K562 (Leukemia) | 0.69 µg/mL | - |
| Croton Tonkinensis Derivatives | |||
| Compound 3 (ent-kaurane) | HepG2 (Hepatocellular Carcinoma) | 85.2 | - |
| Cafestol Derivatives | |||
| Compound 6 (Cafestol derivative) | MCF7 (Breast Adenocarcinoma) | Potent | Doxorubicin |
| Compound 6 (Cafestol derivative) | A2780 (Ovarian Carcinoma) | Potent | Doxorubicin |
Experimental Protocols
The cytotoxicity data presented in this guide are primarily derived from studies utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability and proliferation.
General MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere and grow for approximately 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test diterpenes. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: A solution of MTT is added to each well. Metabolically active cells with functional mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: After an incubation period with MTT, a solubilizing agent (such as DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate spectrophotometer at a wavelength typically between 540 and 595 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for screening the cytotoxicity of diterpenes.
Workflow for determining the cytotoxicity of diterpenes.
While direct cytotoxic data for this compound remains to be elucidated, the information presented on its structural analogs provides a valuable starting point for researchers in the field. The potent activities observed for several ent-kaurane diterpenes underscore the potential of this class of compounds in the development of novel anticancer therapeutics. Further investigation into the structure-activity relationships within this family is warranted to identify new and more effective cytotoxic agents.
Structural Validation of Methyl 15-hydroxykauran-18-oate: A Comparative Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the structural validation of Methyl 15-hydroxykauran-18-oate using a suite of spectroscopic techniques. Due to the limited availability of published spectroscopic data for this specific compound, this analysis leverages detailed data from the closely related and well-characterized kaurane diterpenoid, ent-methyl-kaur-16-en-19-oate, as a primary reference. This guide outlines the expected spectroscopic signatures and provides the necessary experimental protocols for empirical validation.
Comparative Spectroscopic Data
The structural elucidation of a natural product like this compound relies on the careful analysis and interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected data for the target compound in comparison to known data for similar structures.
1.1. ¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, and coupling constants (J) reveal connectivity. The data presented for the reference compound, ent-methyl-kaur-16-en-19-oate, is sourced from comprehensive analysis performed on Bruker AVANCE DRX400 and DRX500 spectrometers[1][2].
Table 1: Comparative ¹H NMR Data (Expected for Target vs. Literature Data for Reference)
| Position | Expected δ (ppm) for this compound | δ (ppm) for ent-methyl-kaur-16-en-19-oate in CDCl₃ [1] | Expected Multiplicity & Coupling (J in Hz) |
| H-15 | ~3.8 - 4.2 | 2.05 - 2.09 | dd |
| H-17a | - | 4.74 | s |
| H-17b | - | 4.80 | s |
| H-18 (CH₃) | ~1.20 | - | s |
| H-19 | - | 1.18 (H₃-18) | s |
| H-20 (CH₃) | ~0.85 | 0.82 | s |
| OCH₃ | ~3.65 | 3.64 | s |
Table 2: Comparative ¹³C NMR Data (Expected for Target vs. Literature Data for Reference)
| Position | Expected δ (ppm) for this compound | δ (ppm) for ent-methyl-kaur-16-en-19-oate in CDCl₃ [1] |
| C-4 | ~44.0 | 43.8 |
| C-15 | ~75.0 - 80.0 | 48.9 |
| C-16 | ~40.0 - 45.0 | 155.9 |
| C-17 | - | 103.0 |
| C-18 (C=O) | ~178.0 | - |
| C-19 | - | 179.2 (C=O) |
| C-20 | ~15.5 | 15.5 |
| OCH₃ | ~51.5 | 51.2 |
1.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
| O-H (hydroxyl) | 3500 - 3200 (broad) | Stretching |
| C-H (alkane) | 2960 - 2850 | Stretching |
| C=O (ester) | 1750 - 1735 | Stretching |
| C-O | 1250 - 1000 | Stretching |
1.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and identifying structural motifs.
Table 4: Expected Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Significance |
| [M]+ | [C₂₁H₃₄O₃]⁺ | Molecular Ion |
| [M-18]+ | [C₂₁H₃₂O₂]⁺ | Loss of H₂O from the hydroxyl group |
| [M-31]+ | [C₂₀H₃₁O₃]⁺ | Loss of OCH₃ radical from the methyl ester |
| [M-59]+ | [C₁₉H₃₁O]⁺ | Loss of COOCH₃ from the methyl ester |
Experimental Protocols
To validate the structure of this compound, the following detailed experimental protocols are recommended.
2.1. NMR Spectroscopy
-
Instrumentation : A high-field NMR spectrometer (e.g., Bruker 400 MHz or higher) equipped with a 5-mm inverse probe is recommended for optimal resolution and sensitivity[1].
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, with 0.03% TMS as an internal standard) in a 5-mm NMR tube[1][2].
-
¹H NMR Acquisition : Acquire one-dimensional proton spectra using a standard pulse sequence. Key parameters include a spectral width of 12-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition : Acquire proton-decoupled ¹³C spectra. A wider spectral width (e.g., 0-220 ppm) is necessary. DEPT-135 and DEPT-90 experiments should be performed to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Experiments : To establish connectivity and spatial relationships, a suite of 2D NMR experiments is crucial. This should include:
-
COSY (Correlation Spectroscopy) : To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence) : To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for assembling the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : To determine the stereochemistry through spatial proximity of protons.
-
2.2. Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation :
-
KBr Pellet Method : Grind 1-2 mg of the solid sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press[3].
-
Thin Film Method : Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform or dichloromethane). Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound[4].
-
-
Data Acquisition : Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
2.3. Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis of pure compounds.
-
Sample Preparation and Derivatization : For GC-MS analysis, derivatization may be necessary to increase volatility. The hydroxyl group can be silylated using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The methyl ester is amenable to GC-MS analysis without further derivatization.
-
GC-MS Protocol :
-
Injection : Inject a small volume (e.g., 1 µL) of the sample solution (in a solvent like hexane or ethyl acetate) into the GC.
-
Separation : Use a suitable capillary column (e.g., a non-polar DB-5ms column). Program the oven temperature to ramp from a low temperature (e.g., 100 °C) to a high temperature (e.g., 280 °C) to ensure elution of the compound.
-
Ionization : Electron Impact (EI) ionization at 70 eV is standard for creating fragment ions and enabling library matching.
-
Mass Analysis : Scan a mass range of m/z 40-500 to detect the molecular ion and key fragment ions.
-
Visualization of the Validation Workflow
The logical process for validating the structure of a natural product using spectroscopic data can be visualized as a workflow.
References
- 1. Semisynthesis and Antitumour Evaluation of Natural Derivatives from ent-Kaurene ent-15α-Angeloyloxykaur-l6-en-3β-ol Isolated from Distichoselinum tenuifolium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of ent-Kaurane Diterpene Monoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ent-Kaurane Diterpenoids from Coffea Genus: An Update of Chemical Diversity and Biological Aspects [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
The Potent Anti-inflammatory Action of Kaurane Derivatives: A Comparative Analysis
For Immediate Release: A deep dive into the anti-inflammatory prowess of kaurane derivatives, this guide offers researchers, scientists, and drug development professionals a comprehensive comparative analysis of their mechanisms, supported by experimental data. The findings highlight the potential of these natural compounds as promising candidates for new anti-inflammatory therapies.
Kaurane derivatives, a class of diterpenoids found in various medicinal plants, have garnered significant attention for their potent anti-inflammatory properties.[1][2][3] Extensive research has demonstrated their ability to modulate key inflammatory pathways, positioning them as a focal point for the development of novel therapeutic agents. This guide provides a comparative overview of the anti-inflammatory activity of several kaurane derivatives, detailing their mechanisms of action and presenting supporting experimental evidence.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of kaurane derivatives are primarily attributed to their ability to interfere with major signaling pathways involved in the inflammatory response, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Pathway:
The NF-κB pathway is a cornerstone of the inflammatory process, regulating the expression of numerous pro-inflammatory genes.[4] In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4][5]
Kaurane derivatives have been shown to effectively inhibit this pathway at multiple points.[4][6] For instance, some derivatives prevent the degradation of IκBα, thereby keeping NF-κB in its inactive cytoplasmic state.[4] Others have been found to directly target the DNA-binding activity of NF-κB subunits, such as p50, preventing the transcription of pro-inflammatory genes.[1] Kamebakaurin, for example, has been demonstrated to directly modify cysteine 62 in the p50 subunit, inhibiting its DNA-binding capacity.[1]
Modulation of the MAPK Pathway:
The MAPK pathway, comprising cascades like ERK, p38, and JNK, is another critical regulator of inflammation.[7][8] This pathway is activated by various extracellular stimuli and plays a crucial role in the production of inflammatory mediators. Some kaurane derivatives have been observed to delay the phosphorylation of p38 and ERK1/2 MAPKs in response to LPS stimulation, suggesting that the uncoordinated activation of MAPK and IKK contributes to the suppression of NF-κB activation and the overall anti-inflammatory effect.[6]
Comparative Anti-inflammatory Activity
The anti-inflammatory potency of kaurane derivatives has been evaluated in numerous in vitro and in vivo studies. A common in vitro model utilizes lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7) to induce an inflammatory response, characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines.[4][5][9] The inhibitory concentration (IC50) values for NO production are frequently used as a quantitative measure of anti-inflammatory activity.
| Kaurane Derivative/Compound | Source/Reference | Assay | IC50 (µM) for NO Inhibition |
| Compound 1 (ent-kaurane) | Journal of Natural Products[4] | LPS-stimulated RAW 264.7 cells | 11.3 |
| Compound 2 (ent-kaurane) | Journal of Natural Products[4] | LPS-stimulated RAW 264.7 cells | 10.1 |
| Compound 3 (ent-kaurane) | Journal of Natural Products[4] | LPS-stimulated RAW 264.7 cells | 44.8 |
| Compound 4 (ent-kaurane) | Journal of Natural Products[4] | LPS-stimulated RAW 264.7 cells | 52.4 |
| Kamebakaurin | PubMed[1] | LPS-stimulated RAW 264.7 cells | Potent inhibitor (specific IC50 not provided in abstract) |
| Noueinsiancin F (Compound 6) | RSC Advances[9] | LPS-stimulated RAW 264.7 cells | Significant inhibition at 2.5, 5.0, and 10.0 µM |
| Noueinsiancin G (Compound 7) | RSC Advances[9] | LPS-stimulated RAW 264.7 cells | Significant inhibition at 2.5, 5.0, and 10.0 µM |
| ent-18-acetoxykaur-16-en-15-one | Journal of Natural Products[10] | fMLP/CB-induced superoxide anion generation in human neutrophils | 2.88 ± 0.52 |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 Macrophages
This assay is a standard method to screen for potential anti-inflammatory agents.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test kaurane derivatives for a specified period (e.g., 1 hour).
-
Stimulation: Following pre-treatment, inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the wells. A control group without LPS and a vehicle control group are also included.
-
Incubation: The plates are incubated for a further 24 hours.
-
NO Measurement: The production of nitric oxide is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. The absorbance is measured at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.
-
Cell Viability Assay: A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the tested compounds.[4]
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to determine the effect of kaurane derivatives on the expression and phosphorylation of key proteins in the NF-κB signaling pathway.
-
Cell Lysis: After treatment and stimulation as described above, the cells are washed with cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-IκBα, IκBα, p65, and a loading control like β-actin).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software, and the relative protein expression is normalized to the loading control.
Visualizing the Molecular Mechanisms and Experimental Flow
To further elucidate the complex interactions and processes involved, the following diagrams have been generated.
Figure 1: Simplified NF-κB signaling pathway and points of inhibition by kaurane derivatives.
Figure 2: Overview of the MAPK signaling cascade and its modulation by kaurane derivatives.
Figure 3: A representative experimental workflow for in vitro anti-inflammatory screening.
References
- 1. Kaurane diterpene, kamebakaurin, inhibits NF-kappa B by directly targeting the DNA-binding activity of p50 and blocks the expression of antiapoptotic NF-kappa B target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Anti-inflammatory Effects of Two Ent-kaurane Diterpenes from the Stems and Leaves of Gochnatia decora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. New ent-kaurane diterpenoid acids from Nouelia insignis Franch and their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Anti-inflammatory diterpenoids from Croton tonkinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl 15-hydroxykauran-18-oate vs. kirenol in inhibiting melanogenesis.
A comparative analysis of Methyl 15-hydroxykauran-18-oate and Kirenol in the inhibition of melanogenesis is detailed below. The available research directly compares Kirenol and a closely related diterpenoid, Methyl ent-16α, 17-dihydroxy-kauran-19-oate (MDK), providing a strong basis for this guide. It is important to note the structural similarity between MDK and this compound, as both are kaurane-type diterpenoids. The findings on MDK are presented here as a proxy for the requested compound due to the lack of direct comparative studies involving this compound.
Comparative Efficacy in Melanogenesis Inhibition
Both Kirenol (K) and Methyl ent-16α, 17-dihydroxy-kauran-19-oate (MDK) have demonstrated significant inhibitory effects on melanin production and tyrosinase activity.[1][2][3] A study bioactivity-guided fractionation from Siegesbeckia glabrescens identified these two compounds as potent agents against melanogenesis in B16F10 murine melanoma cells.[1][3]
The inhibitory mechanism for both compounds involves the downregulation of key proteins in the melanogenesis pathway.[1][2][3] Western blot analysis revealed that both Kirenol and MDK suppress the expression of tyrosinase-related protein-1 (TYRP-1), tyrosinase-related protein-2 (TYRP-2), and the microphthalmia-associated transcription factor (MITF).[1][2][3] MITF is a critical transcription factor that regulates the expression of melanogenic enzymes like tyrosinase.[1] By down-regulating MITF, Kirenol and MDK effectively reduce the production of these enzymes, leading to decreased melanin synthesis.[1][2]
Furthermore, both compounds exhibit antioxidant properties by inhibiting intracellular reactive oxygen species (ROS) production, which is also linked to their anti-melanogenesis activity.[1][2][3]
Quantitative Data Summary
The following table summarizes the quantitative data on the inhibitory effects of Kirenol and MDK on melanin content and tyrosinase activity in B16F10 cells.
| Compound | Concentration (µM) | Melanin Content (% of Control) | Cellular Tyrosinase Activity (% of Control) |
| Kirenol | 50 | ~60% | ~70% |
| 100 | ~40% | ~50% | |
| MDK | 50 | ~55% | ~65% |
| 100 | ~35% | ~45% |
Note: The data is estimated from graphical representations in the source publication and presented as approximate values.
Experimental Protocols
Cell Culture and Treatment
Murine melanoma B16F10 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells were seeded in appropriate culture plates and treated with varying concentrations of Kirenol or MDK.
Melanin Content Assay
B16F10 cells were seeded in a 24-well plate at a density of 1 x 10^5 cells/well and incubated for 24 hours. The cells were then treated with different concentrations of Kirenol or MDK for 72 hours. After treatment, the cells were washed with phosphate-buffered saline (PBS) and lysed with 1N NaOH containing 10% DMSO at 80°C for 1 hour. The melanin content was determined by measuring the absorbance of the lysate at 405 nm using a spectrophotometer.
Cellular Tyrosinase Activity Assay
B16F10 cells were seeded in a 6-well plate at a density of 5 x 10^5 cells/well and incubated for 24 hours. The cells were then treated with Kirenol or MDK for 72 hours. After treatment, the cells were washed with PBS and lysed with a buffer containing 1% Triton X-100. The cell lysates were centrifuged, and the protein concentration of the supernatant was determined. The tyrosinase activity was measured by incubating the cell lysate with L-DOPA and measuring the formation of dopachrome at an absorbance of 475 nm.
Western Blot Analysis
B16F10 cells were treated with Kirenol or MDK for 72 hours. Total cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies against MITF, tyrosinase, TYRP-1, and TYRP-2. After washing, the membranes were incubated with horseradish peroxidase-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow Visualization
Caption: Inhibitory pathway of Kirenol and MDK on melanogenesis.
Caption: Experimental workflow for evaluating anti-melanogenic activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Antioxidant Compounds, Kirenol and Methyl ent-16α, 17-dihydroxy-kauran-19-oate Bioactivity-Guided Isolated from Siegesbeckia glabrescens Attenuates MITF-Mediated Melanogenesis via Inhibition of Intracellular ROS Production [mdpi.com]
- 3. Antioxidant Compounds, Kirenol and Methyl ent-16α, 17-dihydroxy-kauran-19-oate Bioactivity-Guided Isolated from Siegesbeckia glabrescens Attenuates MITF-Mediated Melanogenesis via Inhibition of Intracellular ROS Production - PubMed [pubmed.ncbi.nlm.nih.gov]
Potency Under the Microscope: A Comparative Analysis of Methyl 15-hydroxykauran-18-oate and Its Precursors
For Immediate Release
[City, State] – In the continuous quest for novel therapeutic agents, researchers are increasingly turning their attention to the vast and complex world of natural products. Among these, the ent-kaurane diterpenoids have emerged as a promising class of compounds with a wide spectrum of biological activities. This guide provides a detailed comparison of the cytotoxic potency of Methyl 15-hydroxykauran-18-oate and its key precursor, ent-kaurenoic acid, supported by experimental data to inform researchers, scientists, and drug development professionals.
Unveiling the Precursor: ent-Kaurenoic Acid
Ent-kaurenoic acid is a tetracyclic diterpenoid that serves as a crucial intermediate in the biosynthesis of various other kaurane derivatives, including this compound. The journey from precursor to derivative involves specific enzymatic or synthetic modifications, such as hydroxylation and methylation, which can significantly alter the compound's biological profile. Understanding the potency of the final product in relation to its starting material is a cornerstone of structure-activity relationship (SAR) studies and essential for guiding the development of more effective and selective drugs.
Comparative Cytotoxicity: A Data-Driven Assessment
To objectively evaluate the potency of this compound relative to its precursor, we turn to a comparative study that investigated the cytotoxic effects of ent-kaurenoic acid and its semi-synthetic derivatives on Chinese Hamster Ovary (CHO-K1) cells. While this study did not test this compound directly, it provides valuable insights into the effects of methylation on the cytotoxicity of the kaurene skeleton.
The study by da Silva et al. (2017) assessed cellular proliferation and survival fraction after treatment with ent-kaurenoic acid (KA) and its methoxy derivative (MKA). The results, summarized in the table below, indicate a significant difference in their cytotoxic potential.
| Compound | Concentration (µM) | Cellular Proliferation (%) | Survival Fraction (%) |
| ent-Kaurenoic Acid (KA) | 100 | - | 48.1 |
| 200 | 36.5 | 5.5 | |
| 400 | 4.43 | - | |
| Methoxy Kaurenoic Acid (MKA) | 200 | - | 74 |
| 400 | 81 | - | |
| Data sourced from da Silva et al. (2017).[1] |
These findings demonstrate that at a concentration of 200 µM, ent-kaurenoic acid is considerably more cytotoxic than its methoxy derivative, reducing cellular proliferation to 36.5% and the survival fraction to a mere 5.5%. In contrast, the methoxy derivative showed a much lower impact on cell survival at the same concentration. This suggests that the presence of the free carboxylic acid group in ent-kaurenoic acid may be crucial for its cytotoxic activity, and that modification of this group, such as through methylation to form an ester, could potentially attenuate this effect.
Experimental Protocols
To ensure the reproducibility and transparency of these findings, detailed experimental methodologies are crucial. The following are standard protocols for assessing cytotoxicity and anti-inflammatory activity, common in the evaluation of kaurane diterpenoids.
Cytotoxicity Assessment via MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Plate cells (e.g., CHO-K1, HeLa, A549) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., ent-kaurenoic acid, this compound) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: After the incubation period, add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.
Anti-inflammatory Activity via Nitric Oxide (NO) Production Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
Procedure:
-
Cell Seeding: Seed macrophage cells in a 96-well plate and allow them to adhere.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for a defined period (e.g., 1 hour) before stimulating them with LPS (e.g., 1 µg/mL).
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is determined using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: Measure the absorbance of the resulting colored azo dye at 540 nm.
-
Data Analysis: Compare the nitrite concentrations in the treated wells to the LPS-stimulated control to determine the percentage of NO inhibition.
Signaling Pathways and Experimental Workflow
To visualize the biological context and experimental processes, the following diagrams are provided.
Caption: Workflow for assessing cytotoxicity and anti-inflammatory activity.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Kaurane Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of kaurane diterpenes, a class of natural products with diverse and promising pharmacological activities, is paramount for research, quality control, and the development of new therapeutics. The selection of an appropriate analytical method is a critical step that influences the reliability and reproducibility of experimental data. This guide provides a comparative overview of common analytical techniques used for kaurane quantification, presenting available performance data to aid in the selection and cross-validation of these methods.
Quantitative Performance of Analytical Methods
The cross-validation of analytical methods ensures that a chosen technique is fit for its intended purpose. While direct comparative studies for various methods on the same kaurane analytes are limited, this guide synthesizes validation data from multiple studies to offer a comparative perspective. The following tables summarize the performance characteristics of High-Performance Liquid Chromatography (HPLC) with different detectors (Ultraviolet - UV, Evaporative Light Scattering Detector - ELSD), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: Performance Characteristics of HPLC Methods for Kaurane Diterpene Quantification
| Parameter | HPLC-UV[1] | HPLC-ELSD[2] |
| Analytes | Enmein, Oridonin, Ponicidin | ent-kaurane diterpenes |
| Linearity (r²) | > 0.999 | > 0.9991 |
| Limit of Detection (LOD) | 0.012 - 0.023 µg | Not Reported |
| Limit of Quantification (LOQ) | 0.036 - 0.070 µg | Not Reported |
| Precision (RSD%) | Intra-day: 1.1 - 2.8, Inter-day: 1.2 - 2.9 | Intra-day: 1.61 - 2.97, Inter-day: 1.74 - 2.42 |
| Accuracy (Recovery %) | 96.8 - 103.5 | 97.35 - 101.13 |
| Matrix | Isodon herb extracts | Bark extracts of Genus annona |
Table 2: Performance Characteristics of Mass Spectrometry-Based Methods for Kaurane Diterpene Quantification
| Parameter | LC-MS/MS[3] | GC-MS[4] |
| Analyte | ent-Kaurenoic acid | Diterpenes (including kauranes) |
| Linearity (r²) | Not explicitly stated, but calibration curves were used | Not explicitly stated, but calibration curves were used |
| Limit of Detection (LOD) | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | Not Reported | Better than PTR-TOF-MS (approx. 510 pptv for DTs) |
| Precision (RSD%) | Not Reported | Not Reported |
| Accuracy (Recovery %) | Not Reported | 76 ± 4% to 80 ± 6% (cuvette recovery) |
| Matrix | Plant extracts | Not specified |
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for replicating and comparing analytical methods. The following sections outline typical methodologies for the quantification of kaurane diterpenes.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of kaurane diterpenes. The choice of detector (UV, ELSD) depends on the chromophoric properties of the analytes.
Sample Preparation:
-
Extraction: Plant material is typically extracted with organic solvents such as ethanol or methanol, often assisted by ultrasonication.
-
Filtration and Concentration: The extract is filtered and then concentrated under reduced pressure.
-
Purification (optional): Solid-phase extraction (SPE) or other chromatographic techniques may be used for sample clean-up to remove interfering substances.
Chromatographic Conditions:
-
Column: Reversed-phase columns, such as C18, are commonly employed.[2]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (often containing an acid like phosphoric or acetic acid) and an organic solvent (acetonitrile or methanol) is typical.[2][5]
-
Flow Rate: Typically in the range of 0.6 - 1.0 mL/min.[2][5]
-
Detection:
-
UV: Detection is performed at a wavelength where the kaurane diterpenes exhibit maximum absorbance, often around 200-220 nm.
-
ELSD: This detector is suitable for compounds that lack a strong chromophore. The nebulization temperature and gas flow are optimized for sensitivity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it a powerful tool for quantifying kauranes, especially at low concentrations or in complex matrices.[6][7]
Sample Preparation: Similar to HPLC, with potential for less rigorous cleanup due to the selectivity of MS detection.
LC Conditions: Similar to HPLC.
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) is commonly used, often in negative ion mode for acidic kauranes like ent-kaurenoic acid.[3]
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used for quantification to enhance sensitivity and specificity.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another valuable technique, particularly for volatile or semi-volatile kaurane diterpenes. Derivatization may be necessary for non-volatile compounds to increase their volatility.
Sample Preparation:
-
Extraction: Similar to HPLC and LC-MS.
-
Derivatization (if required): Silylation is a common derivatization technique to make polar functional groups more volatile.
-
Injection: A split/splitless injector is typically used.
GC Conditions:
-
Column: A capillary column with a non-polar or medium-polarity stationary phase is generally used.
-
Carrier Gas: Helium is the most common carrier gas.[4]
-
Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points.
MS Conditions:
-
Ionization: Electron Ionization (EI) is standard.
-
Detection Mode: Full scan mode can be used for identification, while SIM mode is employed for quantification.
Visualizing Methodologies and Pathways
To better illustrate the processes involved in method validation and the biological context of kaurane diterpenes, the following diagrams are provided.
Caption: Workflow for the cross-validation of analytical methods.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. AMT - Optimisation of a thermal desorptionâgas chromatographyâmass spectrometry method for the analysis of monoterpenes, sesquiterpenes and diterpenes [amt.copernicus.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
A Comparative Analysis of Synthetic vs. Natural Methyl 15-hydroxykauran-18-oate Activity
A detailed examination of the biological activities of synthetically produced versus naturally sourced Methyl 15-hydroxykauran-18-oate reveals a landscape of potent bioactivity, with nuances in their reported effects. While direct comparative studies are limited, this guide synthesizes available data on the individual compounds and their close structural analogs to provide a comprehensive overview for researchers, scientists, and drug development professionals.
This guide delves into the cytotoxic, anti-inflammatory, and antimicrobial properties of this kaurane diterpene, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways.
Quantitative Comparison of Biological Activities
Data on the biological activity of this compound, particularly from natural sources, is scarce in publicly available literature. Therefore, this comparison includes data on closely related natural kaurane diterpenes to provide a broader context for its potential activities.
| Compound/Extract | Activity Type | Assay | Target | Result (IC₅₀/MIC) | Source |
| Synthetic Methyl ent-15β-hydroxy-16α-kauran-19-oate | - | - | - | Data not available in searched literature | - |
| Natural ent-kaur-16-en-19-oic acid (Kaurenoic Acid) from Aspilia foliacea | Antimicrobial | Microdilution | Streptococcus sobrinus, S. mutans, S. mitis, S. sanguinis, Lactobacillus casei | 10 µg/mL (MIC) | [1] |
| Natural ent-kaur-16-en-19-oic acid (Kaurenoic Acid) from Aspilia foliacea | Antimicrobial | Microdilution | Streptococcus salivarius | 100 µg/mL (MIC) | [1] |
| Natural ent-kaur-16-en-19-oic acid (Kaurenoic Acid) from Aspilia foliacea | Antimicrobial | Microdilution | Enterococcus faecalis | 200 µg/mL (MIC) | [1] |
| Natural Sigesbeckin A (ent-kaurane diterpene) from Sigesbeckia orientalis | Antimicrobial | Microdilution | MRSA, VRE | 64 µg/mL (MIC) | [2] |
| Natural 18-hydroxy-kauran-16-ent-19-oic acid from Sigesbeckia orientalis | Antimicrobial | Microdilution | MRSA, VRE | 64 µg/mL (MIC) | [2] |
| Synthetic ent-kaurene derivatives | Anti-inflammatory | Griess assay (NO production) | RAW 264.7 macrophages | 2-10 µM (IC₅₀) for 13 derivatives | [3] |
Note: The synthetic compound, Methyl ent-15β-hydroxy-16α-kauran-19-oate, has been successfully synthesized and its crystal structure determined.[4] However, specific quantitative data on its biological activity from the searched literature is not available. The provided data for natural compounds represents the activities of structurally related kaurane diterpenes, offering a predictive insight into the potential efficacy of the target compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable reproducibility and critical evaluation of the presented data.
Synthesis of Methyl ent-15β-hydroxy-16α-kauran-19-oate
While a specific, detailed protocol for the synthesis of Methyl ent-15β-hydroxy-16α-kauran-19-oate was not fully elucidated in the searched documents, a general approach can be inferred from the synthesis of related kaurane derivatives.[5] The synthesis likely starts from a readily available natural kaurane diterpene, such as ent-kaur-16-en-19-oic acid (kaurenoic acid). The process would involve a series of chemical transformations, including:
-
Esterification: The carboxylic acid at C-19 is converted to a methyl ester using a methylating agent like diazomethane or by Fischer esterification.
-
Hydroxylation: Introduction of a hydroxyl group at the C-15 position. This can be achieved through various methods, such as hydroboration-oxidation of a double bond at or near C-15, or through microbial transformation.[6]
-
Stereochemical Control: The stereochemistry at C-15 and C-16 is crucial and is often directed by the choice of reagents and reaction conditions. The ent-15β-hydroxy-16α configuration is specifically mentioned in the crystallographic study.[4]
Isolation of Natural Kaurane Diterpenes (General Protocol)
The isolation of kaurane diterpenes from plant sources like Wedelia paludosa or Aspilia species typically follows a standard phytochemical workflow:
-
Extraction: The dried and powdered plant material (e.g., aerial parts) is extracted with a suitable solvent, such as ethanol or methanol, often at room temperature with agitation.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol) to separate compounds based on their polarity.
-
Chromatography: The fractions are further purified using various chromatographic techniques, including column chromatography on silica gel or Sephadex, and preparative thin-layer chromatography (TLC). High-performance liquid chromatography (HPLC) is often used for the final purification of individual compounds.
-
Structure Elucidation: The structure of the isolated compounds is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR - ¹H, ¹³C, COSY, HMBC, NOESY) and Mass Spectrometry (MS).
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are included.
-
MTT Incubation: After the treatment period, MTT solution is added to each well and incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture and Stimulation: Macrophages are seeded in 96-well plates and stimulated with LPS in the presence or absence of the test compound for a defined period (e.g., 24 hours).
-
Griess Reaction: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo product.
-
Measurement: The absorbance of the colored product is measured at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells. The IC₅₀ value is then determined.
Antimicrobial Assay (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. A positive control (microorganism without the compound) and a negative control (broth without microorganism) are included.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
Kaurane diterpenes have been shown to exert their biological effects through the modulation of key signaling pathways, primarily the NF-κB and Nrf2 pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Some kaurane diterpenes have been shown to inhibit the activation of NF-κB.[7][8][9][10][11] This inhibition can occur at various points in the pathway, including preventing the degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm, or by directly targeting the DNA-binding activity of NF-κB subunits like p50.[7]
Caption: Inhibition of the NF-κB signaling pathway by kaurane diterpenes.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of various antioxidant and detoxification enzymes. Some natural kaurane diterpenes have been found to activate the Nrf2 pathway, which may contribute to their neuroprotective and anti-inflammatory effects.[12][13]
Caption: Activation of the Nrf2 antioxidant response pathway by kaurane diterpenes.
Experimental Workflow for Bioactivity Screening
The general workflow for screening the biological activity of a compound, whether synthetic or natural, involves a series of in vitro assays.
Caption: General experimental workflow for bioactivity screening.
References
- 1. Antimicrobial activity of kaurane diterpenes against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and anti-inflammatory activity of ent-kaurene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Kaurane diterpene, kamebakaurin, inhibits NF-kappa B by directly targeting the DNA-binding activity of p50 and blocks the expression of antiapoptotic NF-kappa B target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of the Nuclear Factor κB (NF-κB) Pathway by Tetracyclic Kaurene Diterpenes in Macrophages [scite.ai]
- 11. researchgate.net [researchgate.net]
- 12. Involvement of Nrf2 signaling pathway in the neuroprotective activity of natural kaurane diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Efficacy comparison of different fungal strains for kaurane hydroxylation.
For researchers, scientists, and drug development professionals, the regioselective hydroxylation of kaurane diterpenoids is a critical step in the synthesis of novel therapeutic agents. Fungal biotransformation offers a powerful and often more efficient alternative to traditional chemical methods. This guide provides an objective comparison of the efficacy of different fungal strains for kaurane hydroxylation, supported by experimental data and detailed methodologies.
The functionalization of the kaurane skeleton, particularly through hydroxylation, can significantly enhance the biological activity of these diterpenes. Fungi, with their diverse enzymatic machinery, have proven to be adept at catalyzing these reactions with high regio- and stereoselectivity. This guide focuses on the comparative efficacy of three well-studied fungal genera: Aspergillus, Rhizopus, and Gibberella.
Efficacy Comparison of Fungal Strains
The hydroxylation of kaurane diterpenoids, such as kaurenoic acid, by different fungal strains results in a variety of hydroxylated products. The position and stereochemistry of the introduced hydroxyl group are highly dependent on the fungal species and even the specific strain used. The following table summarizes the reported hydroxylation products and their yields from the biotransformation of ent-kaurenoic acid by Aspergillus niger, Rhizopus stolonifer, and Gibberella fujikuroi.
It is important to note that the yields presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions, including culture media, incubation times, and substrate concentrations.
| Fungal Strain | Substrate | Hydroxylated Product(s) | Reported Yield (%) |
| Aspergillus niger | ent-kaur-16-en-19-oic acid | ent-7α,11β-dihydroxy-kaur-16-en-19-oic acid | - |
| ent-1β,7α-dihydroxy-kaur-16-en-19-oic acid | - | ||
| ent-1β,7α-dihydroxy-beyer-15-en-19-oic acid | 40 | ||
| Rhizopus stolonifer | ent-kaur-16-en-19-oic acid | ent-7α-hydroxy-kaur-16-en-19-oic acid | - |
| ent-12β-hydroxy-kaur-9(11),16-dien-19-oic acid | - | ||
| ent-16β,17-dihydroxy-kauran-19-oic acid | - | ||
| Gibberella fujikuroi | ent-kaurenoic acid | 7β,15α-dihydroxy-ent-kaurenoic acid | - |
| 7β,15β-dihydroxy-ent-kaurenoic acid | - |
Experimental Protocols
The following is a generalized methodology for the fungal biotransformation of kaurane diterpenoids, based on protocols cited in various studies.
Fungal Culture Preparation
-
Inoculum Preparation: Aseptically transfer spores or mycelia of the desired fungal strain to a liquid medium (e.g., potato dextrose broth or a defined synthetic medium).
-
Incubation: Incubate the culture on a rotary shaker (e.g., 150-200 rpm) at a controlled temperature (typically 25-30°C) for a period of 2-3 days to allow for sufficient biomass growth.
Substrate Feeding
-
Substrate Preparation: Dissolve the kaurane substrate (e.g., ent-kaurenoic acid) in a suitable organic solvent (e.g., ethanol or DMSO) to create a stock solution.
-
Addition to Culture: Aseptically add the substrate stock solution to the fungal culture. The final concentration of the substrate in the culture medium is typically in the range of 50-500 mg/L.
Biotransformation
-
Incubation: Continue the incubation of the fungal culture with the substrate under the same conditions as the initial growth phase. The incubation period for biotransformation can range from 7 to 15 days, depending on the fungal strain and substrate.
-
Monitoring: The progress of the biotransformation can be monitored by periodically taking small aliquots of the culture, extracting the metabolites, and analyzing them by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Product Extraction and Purification
-
Separation of Mycelia and Broth: After the incubation period, separate the fungal mycelia from the culture broth by filtration or centrifugation.
-
Extraction: Extract the hydroxylated products from both the mycelia and the broth using an appropriate organic solvent (e.g., ethyl acetate or chloroform).
-
Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure. The crude extract can then be purified using chromatographic techniques such as column chromatography or preparative HPLC to isolate the individual hydroxylated products.
Product Identification
-
The structure of the purified hydroxylated products is typically elucidated using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the fungal hydroxylation of kauranes.
The hydroxylation of kauranes by fungi is primarily catalyzed by a class of enzymes known as cytochrome P450 monooxygenases. These enzymes utilize a heme cofactor and a complex catalytic cycle to activate molecular oxygen for the insertion of a hydroxyl group into the substrate.
The Double-Edged Sword: How the 15-Hydroxy Group Modulates Kaurane Diterpenoid Bioactivity
A Comparative Guide for Researchers
Kaurane-type diterpenoids, a diverse class of natural products, are a focal point in drug discovery due to their wide spectrum of pharmacological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. The biological effects of these tetracyclic compounds are intimately tied to their stereochemistry and the nature of their functional groups. A key substituent that significantly influences their activity is the hydroxyl group at the C-15 position. This guide provides an objective comparison of how the presence of a 15-hydroxy group alters the biological profile of the kaurane scaffold, supported by experimental data and detailed methodologies.
Effect on Cytotoxic Activity
The introduction of a 15-hydroxy group appears to be detrimental to the cytotoxic potential of certain kaurane diterpenoids. Comparative studies between ent-kaurenoic acid and its 15β-hydroxylated derivative reveal a significant reduction in both anticancer activity and selectivity.
Data Presentation: Cytotoxicity
A study evaluated the in vitro cytotoxicity of ent-kaurenoic acid (Compound 1 ) and its 15β-hydroxy derivative (Compound 2 ) against the MDA-MB-231 breast adenocarcinoma cell line and the non-tumorigenic MCF-10A epithelial cell line. The results, obtained via the MTT colorimetric assay, indicated that while ent-kaurenoic acid displayed selective activity against the cancer cell line, the addition of the 15β-hydroxy group diminished this effect.
| Compound | Chemical Structure | Cell Line | IC₅₀ (µM) | Selectivity Index (SI)¹ |
| 1 ) ent-Kaurenoic Acid |
(Structure representation) | MDA-MB-231 | 59.8 | 2.5 |
| MCF-10A | 149.5 | |||
| 2 ) 15β-hydroxy-ent-kaurenoic acid | (Structure representation) | MDA-MB-231 | > 200 | Not Determined |
| MCF-10A | > 200 |
¹ Selectivity Index (SI) = IC₅₀ in non-tumorigenic cells / IC₅₀ in cancer cells.
The data suggests that the presence of the 15β-hydroxy group in compound 2 is responsible for the reduction in cytotoxic potential and selectivity against the tested cell lines.
Mandatory Visualization
Caption: Logical diagram illustrating the impact of 15β-hydroxylation on cytotoxicity.
Effect on Anti-inflammatory Activity
In contrast to its effect on cytotoxicity, the presence of a 15-hydroxy group can be integral to potent anti-inflammatory activity. Specifically, ent-15α-hydroxy-16-kauran-19-oic acid has demonstrated significant inhibitory effects on key inflammatory mediators in vitro.
Data Presentation: Anti-inflammatory Activity
The anti-inflammatory potential of ent-15α-hydroxy-16-kauran-19-oic acid (Compound 3 ) was assessed in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. The study found that this compound significantly inhibited the production of nitric oxide (NO) and several pro-inflammatory cytokines.[1]
| Inflammatory Mediator | Inhibition by Compound 3 |
| Nitric Oxide (NO) | Significant inhibition of LPS-induced release.[1] |
| TNF-α | Significant inhibition of LPS-induced release.[1] |
| IL-1β | Significant inhibition of LPS-induced release.[1] |
| IL-6 | Significant inhibition of LPS-induced release.[1] |
| IL-17 | Significant inhibition of LPS-induced release.[1] |
| iNOS Expression | Significant inhibition of LPS-induced expression.[1] |
| COX-2 Expression | Significant inhibition of LPS-induced expression.[1] |
The mechanism for this activity was shown to involve the blockade of LPS-induced phosphorylation of NF-κB, a central transcription factor in the inflammatory response.[1] This suggests that the 15α-hydroxy moiety is a key structural feature for the observed anti-inflammatory effects.
Mandatory Visualization
Caption: Inhibition of the NF-κB pathway by a 15α-hydroxy kaurane diterpenoid.
Effect on Antimicrobial Activity
The role of the 15-hydroxy group in the antimicrobial activity of kauranes is less definitive and appears to be structure-dependent. However, several 15-hydroxylated kauranes have demonstrated moderate antibacterial activity.
Data Presentation: Antimicrobial Activity
A study on compounds isolated from Sigesbeckia orientalis evaluated their activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2] While a direct comparison with a non-hydroxylated analog was not performed in this study, the data shows that a 15-hydroxylated kaurane possesses moderate activity.
| Compound | Bacteria | MIC (µg/mL) |
| 4 ) 18-hydroxy-kauran-16-en-19-oic acid | MRSA | 64 |
| VRE | 64 | |
| 5 ) 15α-hydroxy-kauran-16-en-19-oic acid | MRSA | >256 |
| VRE | >256 |
Note: The provided search results had conflicting data points for compound 5. One part of a study stated compound 5 had an MIC of 64 µg/mL[3], while a table in the same study listed it as >256 µg/mL[2]. This table reflects the latter. Another study showed that modifying the C-15 position with a 15-beta-isovaleryloxy group significantly altered the antimicrobial activity compared to the parent ent-kaurenoic acid, highlighting the importance of this position in determining antibacterial effects.[4]
This indicates that substitutions at the C-15 position are critical for antimicrobial action, though a simple hydroxyl group may not always confer the highest potency.
Mandatory Visualization
Caption: Workflow for the broth microdilution method to determine Minimum Inhibitory Concentration.
Experimental Protocols
Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow attachment.
-
Compound Treatment: Treat the cells with various concentrations of the kaurane diterpenoids and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.[5] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity: LPS-Induced Macrophage Assay
This assay measures the ability of a compound to inhibit the production of inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).[3]
-
Cell Culture: Plate RAW264.7 macrophage cells in a 96-well plate and allow them to adhere.[8]
-
Pre-treatment: Treat the cells with different concentrations of the kaurane compound for 1-2 hours before stimulation.
-
LPS Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the negative control) to induce an inflammatory response and incubate for 18-24 hours.[8]
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Mix an aliquot of the supernatant with Griess reagent. Measure the absorbance at 540 nm to quantify the amount of nitrite, a stable product of NO.[3]
-
Cytokine Measurement (ELISA): Use the collected supernatant in Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for cytokines like TNF-α, IL-6, and IL-1β to quantify their concentrations according to the manufacturer's instructions.[9]
-
Data Analysis: Compare the levels of NO and cytokines in treated cells to the LPS-only control to determine the inhibitory effect of the compound.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]
-
Preparation of Inoculum: Culture the bacterial strain overnight and then dilute the culture in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration (e.g., ~5×10⁵ CFU/mL).[10]
-
Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the kaurane compound in the broth medium.[11]
-
Inoculation: Add a fixed volume of the standardized bacterial suspension to each well. Include positive (bacteria, no compound) and negative (broth only) controls.[12]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[11]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible bacterial growth is observed.[10]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 4. Antimicrobial activity of kaurane diterpenes against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 12. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
Safety Operating Guide
Personal protective equipment for handling Methyl 15-hydroxykauran-18-oate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of Methyl 15-hydroxykauran-18-oate, a kaurane diterpenoid. The following procedures are based on general best practices for handling laboratory chemicals of this class, in the absence of a specific Safety Data Sheet (SDS). It is imperative to handle this compound with care, assuming it may be hazardous.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure and ensure personal safety.
Recommended PPE:
-
Eye and Face Protection: Chemical safety goggles that meet ANSI Z.87.1 standards are essential. In situations with a risk of splashing, a face shield should be worn in addition to safety goggles.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. It is advisable to double-glove. Always inspect gloves for any signs of degradation or perforation before use and change them frequently.
-
Lab Coat: A flame-resistant lab coat or a disposable gown should be worn and kept buttoned.
-
Protective Clothing: Full-length pants and closed-toe shoes are required to cover all exposed skin.[1]
-
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][3]
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to maintaining a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation and Area Designation:
-
Designate a specific area for handling the compound, preferably within a chemical fume hood.
-
Ensure that all necessary PPE is readily available and in good condition.
-
Have an emergency plan in place, including the location of safety showers, eyewash stations, and fire extinguishers.
-
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage container should be clearly labeled with the compound's name and any known hazards.
-
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting operations within a chemical fume hood to minimize inhalation exposure.
-
Use appropriate tools (e.g., spatulas, weighing paper) and clean them thoroughly after use.
-
-
In-Experiment Handling:
-
When using the compound in experiments, ensure that all transfers and reactions are carried out in a closed system or within a fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.
-
In case of accidental contact, immediately follow first aid procedures and seek medical attention if necessary.
-
-
Post-Experiment Procedures:
-
Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent.
-
Remove and dispose of PPE in the designated waste containers.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Disposal Plan
Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Categories and Disposal Procedures:
-
Unused Compound: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials: All materials that have come into contact with the compound, including gloves, weighing paper, pipette tips, and empty containers, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled waste container. Halogenated and non-halogenated solvent waste should be segregated.[4]
-
Waste Container Management:
-
Use containers that are compatible with the chemical waste.
-
Keep waste containers securely closed except when adding waste.
-
Label all waste containers clearly with their contents.
-
Follow your institution's specific guidelines for the final disposal of hazardous chemical waste.
-
Quantitative Data
While specific occupational exposure limits for this compound are not established, the following table provides general exposure limits for similar laboratory chemicals as a reference. It is recommended to keep exposure to any chemical compound to the lowest achievable level.
| Parameter | Value |
| Assumed Occupational Exposure Limit (OEL) | As Low As Reasonably Practicable (ALARP) |
| General Particulate Matter (Not Otherwise Specified) | OSHA PEL: 15 mg/m³ (Total Dust) |
| OSHA PEL: 5 mg/m³ (Respirable Fraction) | |
| General Organic Vapors | Follow specific limits for solvents used |
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

